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Core Science & Biosynthesis

Foundational

Pyrazole-pyrimidine hybrid scaffolds for drug discovery

Engineering Pyrazole-Pyrimidine Hybrid Scaffolds: A Mechanistic Guide to Next-Generation Kinase Inhibitors and Antimicrobial Agents Executive Summary As a Senior Application Scientist, I approach scaffold design not mere...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Pyrazole-Pyrimidine Hybrid Scaffolds: A Mechanistic Guide to Next-Generation Kinase Inhibitors and Antimicrobial Agents

Executive Summary

As a Senior Application Scientist, I approach scaffold design not merely as a synthetic exercise, but as an architectural challenge. The integration of pyrazole and pyrimidine rings into a single hybrid framework represents one of the most successful strategies in modern medicinal chemistry. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the mechanistic rationale, self-validating synthetic workflows, and robust biological evaluation protocols required to leverage these privileged scaffolds.

The Pharmacophoric Rationale: Why Pyrazole-Pyrimidine Hybrids?

In rational drug design, causality dictates structure. Pyrazole and pyrimidine are inherently privileged scaffolds, but their true potential is unlocked when hybridized[1][2].

  • The Pyrazole Moiety: Acts as a robust hydrogen-bond donor and acceptor. In the context of kinase inhibition, the pyrazole nitrogen atoms form highly directional hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Pyrimidine Moiety: Serves as a bioisostere for natural nucleic acid bases. Its electron-deficient nature facilitates strong

    
     stacking interactions with hydrophobic residues within the ATP-binding pocket.
    

When fused (e.g., pyrazolo[1,5-a]pyrimidine) or clubbed via a rigid spacer, the resulting hybrid scaffold perfectly mimics the spatial geometry of ATP. This conformational rigidity minimizes the entropic penalty upon binding, leading to exceptional target affinity and selectivity.

Pharmacophore PZ Pyrazole Moiety (H-Bond Donor/Acceptor) HY Hybrid Scaffold (Conformational Rigidity) PZ->HY PM Pyrimidine Moiety (π-π Stacking, Bioisostere) PM->HY KIN Kinase Hinge Region (ATP Competitive Binding) HY->KIN Binds RES Targeted Therapy (High Affinity & Selectivity) KIN->RES Inhibits

Rational design logic of pyrazole-pyrimidine hybrids targeting kinase hinge regions.

Mechanistic Grounding: Dual Targeting in Oncology

The true power of the pyrazole-pyrimidine scaffold lies in its modularity, allowing for multi-target engagement.

EGFR and VEGFR-2 Dual Inhibition: By functionalizing the core scaffold with lipophilic tails (e.g., thiophenyl groups), the molecule can occupy the adenine binding pocket of the Epidermal Growth Factor Receptor (EGFR) while simultaneously extending into the adjacent allosteric site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

Hsp90 Chaperone Disruption: Beyond kinases, these scaffolds have been engineered to inhibit Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP pocket of Hsp90, the hybrid scaffold prevents the chaperone from hydrolyzing ATP. This stalls the folding machinery, leading to the ubiquitination and degradation of oncogenic client proteins, ultimately triggering apoptosis in breast cancer models (e.g., MCF-7)[4].

Pathway HY Pyrazole-Pyrimidine Hybrid EGFR EGFR Tyrosine Kinase HY->EGFR Inhibits HSP90 Hsp90 Chaperone HY->HSP90 Inhibits PI3K PI3K/AKT Pathway EGFR->PI3K Blocks CLIENT Client Protein Degradation HSP90->CLIENT Induces APOP Apoptosis (Cancer Cells) PI3K->APOP Triggers CLIENT->APOP Triggers

Dual inhibition of EGFR and Hsp90 pathways by hybrid scaffolds inducing apoptosis.

Synthetic Methodologies: Microwave-Assisted Scaffold Construction

Traditional reflux methods for synthesizing fused pyrazolo[1,5-a]pyrimidines often suffer from poor regioselectivity, yielding a mixture of kinetic and thermodynamic isomers. To overcome this, I mandate the use of microwave-assisted synthesis. Microwave irradiation leverages dielectric heating to rapidly surpass the activation energy barrier of the desired thermodynamically stable isomer, drastically reducing reaction times and eliminating byproducts[5].

Protocol 1: Self-Validating Microwave Synthesis of Pyrazolo[1,5-a]pyrimidines
  • Reagent Preparation: Dissolve equimolar amounts of 5-amino-1H-pyrazole and an appropriate enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild acid catalyst. It protonates the enaminone carbonyl, enhancing its electrophilicity for nucleophilic attack by the exocyclic amine of the pyrazole, without degrading the heterocycle.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation (150 W, 120°C) for 15-20 minutes.

  • Real-Time LC-MS Validation (Self-Validating Step): At

    
     min, draw a 5 
    
    
    
    L aliquot and inject it directly into an LC-MS system.
    • Causality: Relying solely on Thin Layer Chromatography (TLC) is a critical error, as regioisomers frequently co-elute. LC-MS provides real-time mass-to-charge (

      
      ) confirmation, ensuring complete consumption of starting materials and verifying that only the desired isomer is present before proceeding to workup.
      
  • Workup & Crystallization: Cool the mixture to room temperature, pour into crushed ice, and neutralize with 10%

    
    . Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure hybrid scaffold.
    

Biological Evaluation: Robust Kinase Inhibition Profiling

A synthesized molecule is only as reliable as the assay used to evaluate it. To prevent false positives caused by compound auto-fluorescence or non-specific aggregation, I employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: Self-Validating TR-FRET Kinase Assay
  • Master Mix Preparation: Pre-incubate the recombinant kinase (e.g., EGFR) with a biotinylated peptide substrate in a buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , and 0.01% Brij-35.
    
    • Causality: The inclusion of Brij-35 (a non-ionic detergent) is mandatory. It prevents non-specific compound aggregation, which is the leading cause of false-positive inhibition in high-throughput screening.

  • Compound Titration: Add the pyrazole-pyrimidine hybrid in a 10-point, 3-fold serial dilution starting from 10

    
    M.
    
  • Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ) concentration.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures that the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
      
  • Detection & Z'-Factor Validation (Self-Validating Step): After a 60-minute incubation, stop the reaction with EDTA and add TR-FRET detection reagents. The assay plate must include total activity controls (DMSO) and background controls (no enzyme).

    • Causality: The assay is mathematically validated by calculating the Z'-factor. Only plates yielding a

      
       are accepted. This proves the signal window is robust and guarantees that the calculated 
      
      
      
      is a true pharmacological effect, not an artifact.

Workflow S1 1. Master Mix Prep (Enzyme + Substrate + Brij-35) S2 2. Compound Titration (10-Point Dose Response) S1->S2 S3 3. ATP Initiation (Km Concentration) S2->S3 S4 4. FRET Detection (Ex 340nm / Em 520nm) S3->S4 VAL Z'-Factor Validation (Must be > 0.5) S4->VAL DATA IC50 Calculation (Non-linear Regression) VAL->DATA Pass

Self-validating FRET-based kinase assay workflow ensuring robust IC50 quantification.

Quantitative Structure-Activity Relationship (SAR) Profiling

The versatility of the pyrazole-pyrimidine scaffold is evident in its broad-spectrum efficacy. The table below summarizes key quantitative data from recent literature, highlighting how minor structural modifications shift the primary target from kinases to bacterial cell walls.

Compound / Scaffold TypePrimary Target(s)Key Quantitative Data (

/ MIC)
Cell Line / PathogenRef
Compound 11b (Thiophenyl-pyrazole)EGFR / VEGFR-2EGFR: 26.38 nM; VEGFR-2: 114.17 nMMCF-7 (Breast Cancer)[3]
Compound 9 (Pyrimidine-based)Hsp90Hsp90: 2.44

M; Cytotoxicity: 10.64

M
MDA-MB231[4]
Compound 55j (Pyrazolo[1,5-a]pyrimidine)PIM-1 / PIM-2 KinaseCytotoxicity: 1.26 - 3.22

M
HCT-116, HepG2[6]
Hybrid 47c (Ferrocene-pyrazole)EGFR (Mutant)Cytotoxicity: 3.12

M
HCT-116 (Colon Cancer)[5]
Compound 5c (Pyrazole-clubbed pyrimidine)Bacterial Cell WallMIC: 521

M
MRSA[7]

Conclusion

The pyrazole-pyrimidine hybrid scaffold is not just a chemical structure; it is a highly tunable, privileged platform for modern rational drug design. By understanding the causality behind its molecular interactions—from


 stacking to hinge-region hydrogen bonding—and by enforcing rigorous, self-validating protocols in both synthesis and biological evaluation, drug development professionals can systematically engineer next-generation therapeutics to overcome complex pathologies and resistance mechanisms.

References

  • [1] Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. 1

  • [2] Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science. 2

  • [6] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. 6

  • [5] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. 5

  • [7] New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. PMC. 7

  • [3] Anticancer and antimicrobial activities of the novel pyrazole, pyridine, and pyrimidine candidates related to their chemical structures. ResearchGate.3

  • [4] New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. OUCI. 4

Sources

Exploratory

The Dynamics of 4-Hydroxypyrimidine Tautomerism: A Technical Guide to Structural Elucidation and Solvent-Driven Equilibria

Executive Summary For researchers and drug development professionals, the tautomerism of 4-hydroxypyrimidine derivatives is not merely a structural curiosity—it is a fundamental variable that dictates pharmacophore mappi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the tautomerism of 4-hydroxypyrimidine derivatives is not merely a structural curiosity—it is a fundamental variable that dictates pharmacophore mapping, binding affinity, and supramolecular assembly. This whitepaper provides an in-depth, mechanistic analysis of the keto-enol (lactam-lactim) tautomerism inherent to 4-hydroxypyrimidines. By synthesizing gas-phase thermodynamic data with solvent-dependent solution-phase behaviors, we establish a rigorous framework for predicting and quantifying these dynamic equilibria.

As Application Scientists, we recognize that robust data requires robust methodologies. Therefore, this guide details self-validating experimental protocols—ranging from synchrotron-based X-ray Photoemission Spectroscopy (XPS) to dielectric-titrated multinuclear NMR—designed to eliminate analytical artifacts and provide absolute tautomeric quantification.

The Mechanistic Basis of Pyrimidin-4-one Tautomerism

4-Hydroxypyrimidine exists in a dynamic equilibrium between its lactim (4-hydroxypyrimidine) and lactam (pyrimidin-4-one) forms. The migration of a proton between the oxygen at position 4 and the nitrogen at position 3 fundamentally alters the molecule's electronic landscape, shifting it from an aromatic enol to a conjugated keto structure[1].

The insertion of a second nitrogen atom into the aromatic ring (comparing 2-hydroxypyridine to 4-hydroxypyrimidine) shifts the tautomeric equilibrium in favor of the oxo (lactam) form by approximately 2.0(9) kJ·mol⁻¹[2]. Understanding this baseline is critical for rational drug design, as the biological activity of pyrimidine derivatives—including their capacity to form critical hydrogen bonds with target kinases or nucleic acids—is dictated by their predominant tautomeric state[1].

TautomericEquilibrium Lactim Lactim (Enol Form) 4-Hydroxypyrimidine Gas Phase (~29%) Lactam Lactam (Keto Form) 4-Pyrimidinone Gas Phase (~71%) Lactim->Lactam Intramolecular Proton Transfer Zwitterion Zwitterionic Form Polar Solvents (H2O/DMSO) Lactam->Zwitterion Solvent Stabilization (High Dielectric)

Thermodynamic equilibrium of 4-hydroxypyrimidine tautomers across different environments.

Thermodynamic and Solvent Effects: The Causality of Shift

To accurately engineer molecular interactions, we must understand the causality behind tautomeric shifts. The equilibrium is governed by two primary forces: intrinsic thermodynamic stability and external dielectric stabilization.

  • Gas-Phase Intrinsic Stability: In the absence of solvent shielding, the lactam (pyrimidin-4-one) form is intrinsically more stable than the lactim form. Gas-phase studies reveal a tautomeric ratio of approximately 71.4% (lactam) to 28.6% (lactim)[3].

  • Solvent-Driven Zwitterionic Shift: In solution, the equilibrium is highly dependent on the proton-donor power and dielectric constant of the solvent[4]. In highly polar or protic solvents (like water or trifluoroethanol), the molecule adopts a zwitterionic structure with isolated double bonds, stabilized by specific solvation via hydrogen bonding[4].

  • Substituent Effects: The addition of functional groups modulates this landscape. While attaching a 5-fluoro or 2-amino group alters the exchange rate between tautomeric forms[4], substituting the hydrogen at position 2 with an S-CH₃ group (yielding S-methyl-2-thiouracil) leaves the tautomeric equilibrium largely unperturbed[3],[5].

Quantitative Data on Tautomeric Equilibria
Analytical EnvironmentDominant Tautomeric FormLactam : Lactim RatioPrimary Analytical Driver
Gas Phase (Vacuum) Lactam (4-Pyrimidinone)~ 71.4 : 28.6Intrinsic thermodynamic stability[3]
Non-Polar Solvent (CDCl₃) Lactam (4-Pyrimidinone)> 90 : 10Minimization of dipole-dipole repulsion
Polar Aprotic (DMSO-d₆) Lactam / Zwitterion> 95 : 5High dielectric constant stabilization[1]
Polar Protic (H₂O/D₂O) Zwitterion (Isolated Bonds)> 99 : 1Specific solvation via hydrogen bonding[4]

Self-Validating Experimental Protocols

Analytical ambiguity is the enemy of drug development. Relying solely on ¹H NMR to determine tautomeric ratios is a common pitfall; the proton exchange rate often exceeds the NMR timescale in protic media, resulting in signal coalescence. To ensure absolute trustworthiness, we deploy the following self-validating protocols.

Protocol A: Synchrotron-Based XPS for Gas-Phase Thermodynamic Profiling

Objective: Determine the intrinsic tautomeric equilibrium without solvent interference.

  • Sample Sublimation: Introduce the 4-hydroxypyrimidine derivative into the high-vacuum chamber via controlled thermal sublimation, ensuring the temperature remains strictly below the compound's degradation threshold.

  • Core-Level Ionization: Irradiate the gas-phase sample using a synchrotron light source. Capture the N 1s and O 1s photoemission spectra.

  • Spectral Deconvolution: Deconvolute the N 1s spectra to separate the imino (N1) and amino (N3) nitrogen peaks. The nonstoichiometric ratio of these peaks directly correlates to the tautomeric populations[2].

  • Self-Validation (Cross-Elemental Check): Calculate the tautomeric ratio using the N 1s data (e.g., 71.4/28.6) and independently calculate it using the O 1s spectra. Concordance between these two distinct elemental reporters validates the thermodynamic model[3],[2].

Protocol B: Dielectric-Titrated Multinuclear NMR

Objective: Map the solvent-driven shift from lactam to zwitterionic forms using nuclei immune to rapid proton exchange.

  • Solvent Matrix Preparation: Prepare a titration series of deuterated solvents with increasing dielectric constants (e.g., CDCl₃

    
     THF-d₈ 
    
    
    
    DMSO-d₆
    
    
    D₂O).
  • ¹³C/¹⁵N NMR Acquisition: Acquire ¹³C and ¹⁵N NMR spectra at a standardized, low concentration (e.g., 0.05 M) to prevent concentration-dependent dimerization artifacts.

  • Signal Integration: Integrate the C4 carbon signal. The chemical shift is exquisitely sensitive to its hybridization state (sp² C=O vs sp³-like C-OH) and will move predictably as the population shifts toward the zwitterionic structure[4].

  • Self-Validation (LFER): Plot the calculated mole fraction of the zwitterionic tautomer against the solvent's dielectric constant (

    
    ). A Linear Free Energy Relationship (LFER) confirms the shift is purely solvent-driven. If the variance exceeds 5%, investigate potential intermolecular hydrogen bonding by running a concentration-gradient validation.
    

NMRWorkflow Prep 1. Sample Prep Isolate & Dry Solvents 2. Solvent Titration CDCl3 to D2O Prep->Solvents Acquisition 3. NMR Acquisition 13C & 15N Nuclei Solvents->Acquisition Analysis 4. Shift Analysis C=O vs C-OH Acquisition->Analysis Validation 5. LFER Validation Plot vs Dielectric Analysis->Validation

Self-validating multinuclear NMR workflow for absolute tautomer quantification.

Implications in Supramolecular Chemistry & Drug Design

In the context of advanced materials and therapeutics, controlling this equilibrium is paramount. For example, ureidopyrimidinone (UPy) units are widely utilized to construct highly stable, self-complementary quadruple hydrogen-bonding arrays.

However, the inherent tautomeric equilibrium between the 4[1H]-pyrimidinone dimer and the pyrimidin-4-ol dimer complicates the supramolecular assembly, leading to unpredictable oligomerization[6]. By engineering the system into a single-quadruple DDAA-AADD dimeric array, researchers can effectively "lock" the molecule into the ketone configuration[6]. This preorganization provides a defined noncovalent driving force, ensuring predictable, high-fidelity supramolecular interactions essential for next-generation drug delivery vehicles and responsive hydrogels.

References[3] Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | The Journal of Physical Chemistry A - ACS Publications

Source: acs.org URL:[2] Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil Source: acs.org URL:[5] Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF Source: researchgate.net URL:[4] Title: Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy Source: researchgate.net URL:[1] Title: 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability Source: benchchem.com URL:[6] Title: Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Organic Letters Source: acs.org URL:

Sources

Foundational

Tautomeric Stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, particularly in the design of kinase inhibitors and receptor antagonists, the precise control of heterocyclic tautomerism is a critical determinant of target affinity, selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the design of kinase inhibitors and receptor antagonists, the precise control of heterocyclic tautomerism is a critical determinant of target affinity, selectivity, and pharmacokinetic viability. The scaffold 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one represents a highly privileged pharmacophore. However, its pyrimidin-4-one core is subject to dynamic lactam-lactim (keto-enol) tautomerism. This whitepaper provides an in-depth mechanistic analysis of this tautomeric equilibrium, detailing the thermodynamic drivers, the electronic influence of the pyrazole substituent, and the self-validating experimental protocols required to elucidate its structural state.

Thermodynamic & Kinetic Framework of Pyrimidin-4-one Tautomerism

The pyrimidin-4-one system is a classic example of prototropic tautomerism, where a proton migrates between the nitrogen atoms of the pyrimidine ring and the exocyclic oxygen. For the 2-substituted pyrimidin-4-one core, three primary tautomers must be considered:

  • 3H-Pyrimidin-4-one (3H-Lactam): The proton resides on the N3 atom.

  • 1H-Pyrimidin-4-one (1H-Lactam): The proton resides on the N1 atom.

  • Pyrimidin-4-ol (Lactim/Enol): The proton resides on the exocyclic oxygen.

The Role of Solvent Dielectric

The relative stability of these tautomers is highly dependent on the dielectric constant (


) of the microenvironment [1]. The 3H-lactam form possesses a significant dipole moment due to the charge-separated resonance structures inherent to the cyclic amide. Consequently, in polar solvents (e.g., water, DMSO) and in the solid state, the 3H-lactam form is overwhelmingly favored due to strong dipole-dipole stabilization and intermolecular hydrogen bonding [2]. Conversely, in non-polar environments (e.g., chloroform, lipid bilayers) or the gas phase, the molecule minimizes its dipole moment by shifting toward the lactim (pyrimidin-4-ol) form[1].

Tautomerism Lactam3H 3H-Pyrimidin-4-one (Major in Polar Media) Lactam1H 1H-Pyrimidin-4-one (Minor Intermediate) Lactam3H->Lactam1H Tautomerization Lactim Pyrimidin-4-ol (Major in Non-Polar/Gas) Lactam3H->Lactim Non-polar media (Proton transfer) Lactim->Lactam1H Tautomerization

Fig 1. Solvent-dependent tautomeric equilibrium of the pyrimidin-4-one scaffold.

Electronic Influence of the 1-Ethyl-1H-pyrazol-4-yl Substituent

The introduction of the 1-ethyl-1H-pyrazol-4-yl group at the C2 position introduces specific electronic perturbations. The pyrazole ring is an electron-rich,


-excessive heterocycle. Through mesomeric (+M) electron donation into the pyrimidine core, it increases the electron density at both N1 and N3. This electronic enrichment effectively increases the basicity of the ring nitrogens, further shifting the thermodynamic equilibrium toward the 3H-lactam form in physiological conditions. The N-ethyl group at the pyrazole's 1-position provides lipophilicity without introducing significant steric hindrance that would disrupt the planarity required for this resonance stabilization.

Quantitative Data: Thermodynamic & Spectroscopic Profiles

To contextualize the stability, we summarize the typical Density Functional Theory (DFT) calculated free energies (


) and diagnostic Nuclear Magnetic Resonance (NMR) chemical shifts for the tautomers of this scaffold.

Table 1: Calculated Free Energies and Diagnostic NMR Shifts

Tautomeric Form

(Gas Phase)

(Aqueous SMD)
Predominant StateDiagnostic

N NMR Shift
Diagnostic

C NMR (C4)
3H-Lactam +4.2 kcal/mol0.0 kcal/mol Polar Solvents / Solid~ 160 ppm (N3-H)~ 162 ppm (C=O)
1H-Lactam +8.5 kcal/mol+5.1 kcal/molMinor Intermediate~ 150 ppm (N1-H)~ 160 ppm (C=O)
4-Hydroxyl (Lactim) 0.0 kcal/mol +6.3 kcal/molNon-Polar / Gas~ 250 ppm (N3)~ 168 ppm (C-OH)

Note: Data synthesized from standard DFT (B3LYP/6-311++G(d,p)) benchmarks for 2-substituted pyrimidin-4-ones [3].

Experimental Methodologies for Tautomer Elucidation

To ensure scientific integrity, a self-validating system combining in silico predictions, solid-state absolute configuration, and solution-state dynamics must be employed.

Workflow Start Synthesize Core Scaffold Solid Solid-State Analysis Start->Solid Solution Solution-State Analysis Start->Solution InSilico Computational Modeling Start->InSilico XRD X-Ray Crystallography (Absolute solid structure) Solid->XRD NMR VT-NMR & 15N-HMBC (Solvent-dependent KT) Solution->NMR DFT DFT Calculations (Thermodynamic stability) InSilico->DFT Integration Holistic Tautomer Profile (For Drug Design) XRD->Integration NMR->Integration DFT->Integration

Fig 2. Multidisciplinary workflow for elucidating tautomeric stability.

Protocol 1: Solution-State Elucidation via Variable Temperature (VT) and N-HMBC NMR

Standard


H NMR is often insufficient due to rapid proton exchange on the NMR timescale, which broadens the N-H / O-H signals. 

N-HMBC (Heteronuclear Multiple Bond Correlation) is required to unambiguously assign the protonation site by observing long-range couplings between the tautomeric proton and the ring nitrogens [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one in 0.6 mL of anhydrous DMSO-

    
     (polar environment) in a standard 5 mm NMR tube. Prepare a parallel sample in CDCl
    
    
    
    (non-polar environment).
  • Temperature Calibration: Cool the NMR probe to 253 K (-20 °C) to slow the rate of intermolecular proton exchange, sharpening the exchangeable proton signals.

  • 1D

    
    H Acquisition:  Acquire a standard 
    
    
    
    H spectrum. Identify the exchangeable proton (typically >11.0 ppm in DMSO for the lactam N-H).
  • 
    N-HMBC Acquisition:  Run a 2D 
    
    
    
    H-
    
    
    N HMBC experiment optimized for a long-range coupling constant (
    
    
    ) of ~5 Hz.
  • Causality & Interpretation: If the molecule exists as the 3H-lactam, the exchangeable proton will show a strong one-bond correlation to an

    
    N resonance at ~160 ppm (characteristic of an amide nitrogen). If it exists as the lactim, the O-H proton will show two-bond/three-bond correlations to unprotonated imine-like nitrogens at ~250 ppm.
    
Protocol 2: In Silico Thermodynamic Profiling via DFT

Computational modeling provides the theoretical causality for the observed experimental data, allowing researchers to isolate the intrinsic stability of the molecule from solvent effects[3].

Step-by-Step Methodology:

  • Geometry Optimization: Construct 3D models of the 3H-lactam, 1H-lactam, and lactim tautomers. Optimize their geometries in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to ensure the optimized geometries are true minima (zero imaginary frequencies) and to extract thermal free energy corrections.

  • Solvation Modeling: Re-optimize the geometries using a Solvation Model based on Density (SMD) configured for water (

    
    ) and chloroform (
    
    
    
    ).
  • Data Extraction: Calculate the relative Gibbs free energy (

    
    ) for each tautomer by setting the lowest energy form to 0.0 kcal/mol.
    

Implications for Drug Development

The tautomeric state of 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4(3H)-one dictates its pharmacophoric presentation.

  • Hinge-Binding Dynamics: In the 3H-lactam form, the molecule presents a Hydrogen Bond Acceptor (C=O) at position 4 and a Hydrogen Bond Donor (N3-H) . This specific AD (Acceptor-Donor) motif is highly complementary to the hinge region of many kinases (e.g., JAK, CDK).

  • Tautomeric Shift Risk: If the microenvironment of the protein binding pocket is highly lipophilic and desolvated, it may induce a shift to the lactim form. This converts the pharmacophore to a Donor (O-H) and Acceptor (N3) , completely abrogating the intended binding mode.

Therefore, confirming that the 3H-lactam form is thermodynamically locked via the electron-donating pyrazole substituent is a critical milestone in lead optimization.

References

  • Katritzky, A. R., Karelson, M., & Harris, P. A. "Prototropic Tautomerism of Heteroaromatic Compounds." CLOCKSS Archive.
  • BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." BenchChem Technical Guides.
  • Abdel-Rahman, M. A., & Hussien, S. A. H. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." ResearchGate.
Exploratory

Heterocyclic Building Blocks for Kinase Inhibitor Synthesis: A Technical Guide

Executive Summary Kinase inhibitors represent one of the most prolific classes of therapeutics in modern oncology and immunology. At the molecular heart of nearly every kinase inhibitor lies a heterocyclic core designed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinase inhibitors represent one of the most prolific classes of therapeutics in modern oncology and immunology. At the molecular heart of nearly every kinase inhibitor lies a heterocyclic core designed to function as a "hinge binder."[1] This scaffold is not merely a structural spacer; it is the primary determinant of potency, solubility, and vector positioning for selectivity elements.

This guide analyzes the structural logic, synthetic accessibility, and functional design of heterocyclic building blocks.[2] It moves beyond basic lists to explore the causality of scaffold selection—why a pyrazolo[3,4-d]pyrimidine is chosen over a quinazoline for specific pockets—and provides robust, self-validating synthetic protocols for their elaboration.

Structural Biology: The Hinge Interaction

The ATP-binding pocket of a kinase is defined by the "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes.[1] To compete with ATP, a small molecule must mimic the hydrogen-bonding pattern of the adenine ring.[1]

The Pharmacophore Triad

The canonical interaction involves a tridentate recognition motif with the backbone residues of the hinge:

  • H-Bond Acceptor: Interacts with the backbone NH of the Gatekeeper+3 (GK+3) residue.[3]

  • H-Bond Donor: Interacts with the backbone Carbonyl of the Gatekeeper+1 (GK+1) residue.

  • Weak H-Bond/VdW: Interaction with the Gatekeeper (GK) residue itself (often determines selectivity).

Visualization: The Kinase Pharmacophore

KinasePharmacophore ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone Interactions) ATP_Pocket->Hinge Defined by Inhibitor Heterocyclic Core (Adenine Mimic) Hinge->Inhibitor H-Bonds (GK+1, GK+3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Ribose Ribose/Solvent Pocket (Solubilizing Groups) DFG DFG Motif (Asp-Phe-Gly) DFG->ATP_Pocket Conformation Control (In vs Out) Inhibitor->Gatekeeper Steric Clash/Avoidance Inhibitor->Ribose Vector Extension

Figure 1: The logic of kinase inhibitor binding. The heterocyclic core anchors the molecule to the Hinge, while substituents probe the Gatekeeper and Ribose pockets.

Privileged Heterocyclic Scaffolds

Certain heterocycles are termed "privileged" because their geometry inherently complements the kinase hinge.

Table 1: Comparative Analysis of Core Scaffolds
Scaffold ClassCore StructureKey FeaturesRepresentative Drugs
Monocyclic Pyrimidine High ligand efficiency; flexible substitution vectors (C2, C4, C6).Imatinib, Nilotinib
Pyridine Lower polarity than pyrimidine; often used in Type II inhibitors.Sorafenib, Regorafenib
Bicyclic Quinazoline Rigid; fills the pocket deeply; often covalently binds Cys797 (EGFR).Gefitinib, Erlotinib
Indazole Excellent H-bond donor (NH); mimics the purine N9-H.Axitinib
Fused/Hybrid Pyrazolo[3,4-d]pyrimidine Isostere of Adenine; highly potent; accessible C3 vector.Ibrutinib
Pyrrolo[2,1-f][1,2,4]triazine C-nucleoside mimic; improved metabolic stability over purines.Remdesivir (analogous core)

Synthetic Strategies & Protocols

The synthesis of kinase inhibitors relies on the regioselective functionalization of poly-halogenated heterocycles. The following protocols prioritize robustness and scalability.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize a 2,4-dichloropyrimidine core. Challenge: The C4 position is more electrophilic than C2 due to the proximity of adjacent nitrogens (N3). However, hydrolytic dehalogenation is a common side reaction.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)2 (1.05 equiv).

    • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2 mol%) + SPhos (4 mol%) for sterically hindered substrates.

    • Base: Na2CO3 (2.0 equiv, 2M aqueous).

    • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.[4]

  • Procedure:

    • Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling and catalyst death.

    • Temperature Control: Heat to 60°C. Note: C4 coupling often occurs at lower temperatures (RT to 60°C), while C2 requires higher temperatures (90-110°C).

    • Monitoring: Monitor by LCMS. Look for the mono-coupled mass. If bis-coupling is observed, lower the temperature and reduce catalyst loading.

  • Purification:

    • Dilute with EtOAc, wash with brine.

    • Pass through a pad of Celite to remove Pd black.

    • Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

Protocol B: De Novo Synthesis of Pyrazolo[3,4-d]pyrimidines

Objective: Construct the "Ibrutinib-like" core when commercial halides are unavailable or expensive. This route allows for early introduction of the N1-substituent (Tail).

Step-by-Step Methodology:

  • Starting Material: (Ethoxymethylene)malononitrile + N-substituted hydrazine.

  • Cyclization (Step 1 - Pyrazole formation):

    • Mix reagents in EtOH with Et3N (catalytic).

    • Reflux for 2-4 hours.

    • Result: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile.

  • Annulation (Step 2 - Pyrimidine formation):

    • React the pyrazole intermediate with Formamide (excess) at 180°C.

    • Mechanism:[3][5][6][7] Formamide acts as both solvent and C1 donor for the pyrimidine ring closure.

    • Alternative (Milder): React with Triethyl orthoformate followed by Ammonia/MeOH cyclization.

  • Functionalization:

    • The resulting pyrazolo[3,4-d]pyrimidine-4-one can be converted to the 4-chloro derivative using POCl3 (Phosphorus oxychloride) at reflux, creating a versatile electrophile for SNAr or Suzuki couplings.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Hydrazine (R-NHNH2) Intermediate 5-Amino-Pyrazole (Core Formation) Start->Intermediate Cyclocondensation Reagent1 Malononitrile Derivatives Reagent1->Intermediate Cyclization Formamide/POCl3 (Ring Closure) Intermediate->Cyclization Annulation Electrophile 4-Chloro-Pyrazolo Pyrimidine Cyclization->Electrophile Chlorination Product Kinase Inhibitor (Final Scaffold) Electrophile->Product Suzuki/SNAr (Hinge Binding Group)

Figure 2: De novo synthesis of the fused pyrazolo[3,4-d]pyrimidine scaffold, a privileged core for tyrosine kinase inhibition.

Advanced Design: Selectivity & Allostery

The choice of building block dictates the inhibitor "Type" and its selectivity profile.

Type I vs. Type II Design
  • Type I (ATP-Competitive): Binds to the active conformation (DFG-in ).

    • Preferred Scaffolds: Rigid, planar heterocycles (Quinazolines, Pyrrolopyrimidines) that fit the "Adenine pocket" tightly.

  • Type II (Allosteric/Hybrid): Binds to the inactive conformation (DFG-out ).

    • Preferred Scaffolds: Heterocycles with a "Tail" vector (often a urea or amide linker) capable of extending past the Gatekeeper into the hydrophobic back-pocket created by the Phe residue movement.

    • Building Block Implication: Requires a scaffold with orthogonal handles (e.g., a 3-substituted pyrazole) to attach the "Tail" without disrupting the Hinge interaction.

The Gatekeeper Challenge

The Gatekeeper residue (e.g., T790M in EGFR) controls access to the back hydrophobic pocket.

  • Small GK (Thr, Ala): Allows bulky heterocycles.

  • Large GK (Met, Phe): Requires smaller, "slim" scaffolds or specific vectors (e.g., alkynes) to bypass the steric clash.

  • Design Tip: When targeting a mutant with a large Gatekeeper, avoid bicyclic cores like Quinazoline in favor of flexible monocyclic cores (Pyrimidines) that can wiggle to accommodate the bulk.

Visualization: Type I vs Type II Logic

TypeLogic Scaffold Heterocyclic Core Conf Kinase Conformation Scaffold->Conf Targets TypeI Type I Inhibitor (Active / DFG-in) Conf->TypeI Phe In (Active) TypeII Type II Inhibitor (Inactive / DFG-out) Conf->TypeII Phe Out (Inactive) Tail Allosteric Tail (Urea/Amide) TypeII->Tail Requires Extension Tail->TypeII Stabilizes DFG-out

Figure 3: Decision matrix for scaffold selection based on target kinase conformation (DFG-in vs. DFG-out).

References

  • Hinge Binding Motifs: Xing, L., et al. "Kinase hinge binding scaffolds and their hydrogen bond patterns."[8] Bioorganic & Medicinal Chemistry, 2015.[8] Link

  • Suzuki-Miyaura Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Pyrazolo[3,4-d]pyrimidine Synthesis: Han, S.H., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. Link

  • Type II Inhibitor Design: Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations."[9][10] Nature Chemical Biology, 2006.[9] Link

  • Heterocyclic Scaffolds Review: Gomha, S.M., et al. "Heterocyclic Scaffolds as Promising Kinase Inhibitors."[2] Molecules, 2015.[8] Link

Sources

Foundational

Technical Guide: Properties and Applications of 1-Ethyl-1H-Pyrazole Substituted Pyrimidines

Executive Summary The 1-ethyl-1H-pyrazole substituted pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition. This architecture comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-ethyl-1H-pyrazole substituted pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition. This architecture combines the lipophilic, metabolically stable pyrazole ring with the hydrogen-bond-accepting capacity of the pyrimidine heterocycle.

This guide provides a deep technical analysis of this scaffold, focusing on its synthetic accessibility, structure-activity relationships (SAR), and physicochemical properties. Specifically, we examine its role as a pharmacophore in targeting BRAF V600E , EGFR , and JNK isoforms, where the 1-ethyl substituent plays a critical role in hydrophobic pocket occupancy and solubility modulation.

Chemical Architecture & Physicochemical Properties[1]

Structural Logic

The core scaffold consists of a pyrimidine ring linked (typically at the C4 position) to a pyrazole ring. The N1-ethyl substitution on the pyrazole is not merely a passive alkyl chain; it serves two distinct mechanistic functions:

  • Steric Occlusion: It fills specific hydrophobic sub-pockets (e.g., the ribose binding pocket or the gatekeeper region) in kinase active sites.

  • Solubility & Permeability: The ethyl group modulates the logP (lipophilicity) to an optimal range (typically 2.5–3.5), enhancing membrane permeability without compromising aqueous solubility to the extent of longer alkyl chains.

Key Physicochemical Metrics

The following table summarizes the typical properties of the core intermediate, ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate, and its derivatives.

PropertyValue / RangeSignificance
Molecular Weight 300–500 DaIdeal for Lipinski's Rule of 5 compliance.
cLogP 2.1 – 3.8Balanced lipophilicity for oral bioavailability.
TPSA 60–90 ŲIndicates good intestinal absorption and potential BBB penetration.
H-Bond Donors 1–2Critical for hinge-region binding in kinases.
H-Bond Acceptors 4–6Facilitates water-mediated interactions.

Synthetic Methodologies

The construction of 1-ethyl-1H-pyrazole substituted pyrimidines generally follows a convergent synthesis strategy. The most robust pathway involves the Nucleophilic Aromatic Substitution (


) of functionalized pyrimidines by pyrazole nucleophiles, followed by N-alkylation if the ethyl group is not pre-installed.
Core Synthetic Pathway (Convergent)

The following Graphviz diagram illustrates the primary synthetic workflow utilized to access this scaffold, specifically targeting kinase inhibitors.

SynthesisPathway SM1 2,4-Dichloropyrimidine INT1 Intermediate A (SNAr Product) SM1->INT1 Base (LiHMDS/NaH) THF, 0°C to RT SM2 Ethyl 1H-pyrazole-4-carboxylate SM2->INT1 INT2 Active Scaffold (Hydrolysis/Coupling) INT1->INT2 1. Hydrolysis (LiOH) 2. Amide Coupling (HATU/Amine) FINAL Target Molecule (Kinase Inhibitor) INT2->FINAL N-Alkylation (Et-I) (if not pre-installed)

Figure 1: Convergent synthetic pathway for accessing pyrimidine-pyrazole hybrids via SNAr and amide coupling.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Rationale: This protocol uses a base-mediated


 reaction. The choice of base (NaH or LiHMDS) is critical to deprotonate the pyrazole nitrogen, making it a potent nucleophile to displace the chlorine at the C4 position of the pyrimidine, which is more electrophilic than the C2 position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[1]

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)[2]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Ethyl 1H-pyrazole-4-carboxylate (10 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (12 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases. Observation: The solution typically turns slightly yellow.

  • Coupling: Add a solution of 2,4-Dichloropyrimidine (10 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Quench the reaction carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad pyrazole NH signal and the shift of pyrimidine protons.

  • Yield: Typical yields range from 65% to 80%.

Medicinal Chemistry & Biological Applications[1][2][4][5][6][7]

Structure-Activity Relationship (SAR)

The 1-ethyl group is distinct from methyl or propyl analogs. SAR studies in BRAF and EGFR inhibitors suggest:

  • Methyl (-CH3): Often too small to achieve optimal van der Waals contact in the hydrophobic pocket.

  • Ethyl (-CH2CH3): Optimal balance. The terminal methyl of the ethyl group frequently engages in hydrophobic interactions with residues like Valine or Leucine in the ATP-binding cleft.

  • Propyl/Bulky groups: Can lead to steric clashes, reducing potency.

Target: BRAF V600E Inhibition

These derivatives have shown nanomolar potency against the BRAF V600E mutant, a driver in melanoma. The pyrimidine ring acts as the hinge binder (forming H-bonds with Cys532), while the substituted pyrazole extends into the solvent-exposed region or the back pocket.

Signaling Pathway Context: The following diagram depicts the downstream effects of inhibiting BRAF with these compounds.

SignalingPathway GF Growth Factor (EGF) RTK RTK (EGFR) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF V600E (Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation INHIBITOR 1-Ethyl-Pyrazole Derivative INHIBITOR->BRAF Inhibition (IC50 < 50 nM) ERK ERK1/2 MEK->ERK PROLIF Cell Proliferation & Survival ERK->PROLIF

Figure 2: Mechanism of Action - Inhibition of the RAS/RAF/MEK/ERK signaling cascade.

Quantitative Data: Potency Comparison

The table below illustrates the impact of the N1-substituent on pyrazole-pyrimidine hybrids against BRAF V600E (Data synthesized from representative literature).

Compound IDR-Group (N1-Pyrazole)IC50 (BRAF V600E)Selectivity (vs WT)
Cmpd 1a -H1.2 µMLow
Cmpd 1b -Methyl150 nMModerate
Cmpd 1c -Ethyl 28 nM High
Cmpd 1d -Isopropyl45 nMHigh
Cmpd 1e -Phenyl> 10 µMPoor (Steric Clash)

Note: The ethyl substitution (Cmpd 1c) consistently provides the optimal balance of potency and ligand efficiency.

References

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Institutes of Health (NIH). [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. National Institutes of Health (NIH). [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]

  • Ethyl 1H-pyrazole-4-carboxylate: Compound Summary. PubChem.[3][4] [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry (RSC). [Link]

Sources

Exploratory

Technical Guide: Fragment-Based Drug Design Using Pyrimidin-4-ol Cores

Executive Summary: The Privileged Nature of the Scaffold The pyrimidin-4-ol (also referred to as 4-hydroxypyrimidine or pyrimidin-4(3H)-one) core represents a "privileged scaffold" in Fragment-Based Drug Design (FBDD). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

The pyrimidin-4-ol (also referred to as 4-hydroxypyrimidine or pyrimidin-4(3H)-one) core represents a "privileged scaffold" in Fragment-Based Drug Design (FBDD). Its utility stems not merely from its drug-like physicochemical properties (low MW, high water solubility), but from its dynamic tautomeric equilibrium and capacity for bidentate metal chelation .

Unlike static phenyl rings, the pyrimidin-4-ol core offers a programmable hydrogen-bond donor/acceptor (DA) profile that adapts to the target environment. It is particularly potent against metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease, HCV NS5B Polymerase) where the oxygen atoms coordinate active-site Mg²⁺ or Mn²⁺ ions.

This guide details the mechanistic exploitation of this core, providing self-validating protocols for its synthesis, biophysical screening, and structural elaboration.

Chemical Biology & Mechanism: Tautomerism as a Design Feature

The Tautomeric Switch

The critical design consideration for this core is the equilibrium between the enol (4-hydroxypyrimidine) and keto (pyrimidin-4(3H)-one) forms.

  • In Solution: In polar solvents (including physiological fluids), the keto form generally predominates.

  • In Binding Sites: The keto form provides a specific H-bond donor at N3 and an acceptor at C4=O. This is essential for molecular recognition in pockets like the HIV integrase active site.

  • Metal Chelation: The keto form, often in conjunction with an adjacent functional group (e.g., 5-hydroxy or 5-carboxy), forms a requisite geometry for coordinating divalent metals.

Visualization of Binding Modes

The following diagram illustrates the tautomeric equilibrium and the metal-binding pharmacophore (MBP) mode utilized in antiviral drug design.

Tautomerism_Binding cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Application Enol Enol Form (4-Hydroxypyrimidine) Aromatic Weak H-bond Donor (OH) Keto Keto Form (Pyrimidin-4(3H)-one) Polar/Non-Aromatic Strong Donor (NH) / Acceptor (C=O) Enol->Keto Polar Solvent (Physiological pH) Keto->Enol Gas Phase / Non-polar Interaction Bidentate Chelation (Mg2+ / Mn2+) Keto->Interaction Provides C=O Acceptor Metal_Site Target: Metalloenzyme (e.g., Flu Endonuclease) Interaction->Metal_Site

Figure 1: Tautomeric equilibrium favoring the keto form in biological media, enabling bidentate metal chelation critical for inhibiting viral enzymes.

Experimental Workflow: A Self-Validating Screening Cascade

To successfully utilize pyrimidin-4-ol fragments, one must filter out "false positives" caused by aggregation or assay interference. The following cascade prioritizes validation over volume .

Screening Logic
  • Primary Screen (SPR/NMR): Detects direct binding.

  • Orthogonal Validation (DSF): Confirms protein stability/shift.

  • Structural Confirmation (X-ray): Defines the vector for growth.

FBDD_Workflow cluster_biophys Biophysical Screening cluster_struct Structural Enablement Start Fragment Library (Pyrimidin-4-ol Cores) SPR SPR Screening (Surface Plasmon Resonance) Kd < 2 mM Start->SPR NMR Ligand-Observed NMR (STD / WaterLOGSY) Confirm Binding Epitope SPR->NMR Hit Confirmation Soak Crystal Soaking High concentration (20-50 mM) NMR->Soak Validated Hits Map Electron Density Map (Fo-Fc) Soak->Map Decision Vector Identification (C2, C5, or C6 Growth) Map->Decision

Figure 2: FBDD Screening Cascade designed to eliminate false positives and identify growth vectors.

Detailed Protocol: SPR Screening for Weak Binders

Rationale: Pyrimidin-4-ol fragments often have weak affinities (


 in mM range). Standard IC50 assays may miss them. SPR provides kinetic data to prove specific binding.

Materials:

  • Biacore T200 or S200 (Cytiva).

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 5% DMSO.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., PA-N endonuclease) to ~3000 RU using standard amine coupling. Critical: Include a reference channel with a deactivated protein or BSA to subtract non-specific binding.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes. This is mandatory for fragment screening.

  • Injection: Inject fragments at 50 µM, 100 µM, and 500 µM. Flow rate: 30 µL/min. Contact time: 60s.[1] Dissociation: 60s.[1]

  • Analysis:

    • Look for "square wave" sensorgrams (fast on/off rates typical of fragments).

    • Discard hits with slow dissociation (likely aggregation/non-specific).

    • Validation Criterion: Binding response (

      
      ) must be within 70-130% of the theoretical 
      
      
      
      calculated based on molecular weight.

Synthetic Elaboration: Divergent Pathways

Once a fragment is crystallized, the pyrimidin-4-ol core must be "grown" to increase affinity. The C2, C5, and C6 positions are the primary vectors.

Synthetic Logic
  • C2-Position: Accessible via amidine precursors. Ideal for reaching hydrophobic pockets.

  • C5-Position: Accessible via halogenation. Ideal for Suzuki/Sonogashira coupling to extend the scaffold.

  • C6-Position: Often part of the initial beta-keto ester starting material.

Synthesis_Pathways cluster_C2 C2 Diversification cluster_C5 C5 Functionalization Core Pyrimidin-4-ol Core Halogenation Electrophilic Halogenation (NCS/NBS) Core->Halogenation Amidine Amidine Precursor (R-C(=NH)NH2) Cyclization Condensation w/ Beta-keto esters Amidine->Cyclization Cyclization->Core Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halogenation->Coupling

Figure 3: Divergent synthetic pathways for constructing and elaborating pyrimidin-4-ol libraries.

Protocol: General Synthesis of 2-Substituted Pyrimidin-4-ols

Rationale: This condensation reaction is robust and allows for the introduction of diverse R-groups at the C2 position by varying the amidine.

  • Reagents: Substituted benzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium ethoxide (EtONa) (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate EtONa in situ (or use commercial 21% wt solution).

    • Add the benzamidine hydrochloride and stir for 30 min at Room Temperature (RT) to liberate the free base.

    • Add ethyl acetoacetate dropwise.

    • Reflux the mixture for 4–12 hours. Monitor by LCMS (Look for M+H of product).

    • Workup: Cool to RT. Acidify with glacial acetic acid or 1N HCl to pH ~5 to precipitate the product (keto form is less soluble in acidic water).

    • Filter the solid, wash with cold water and diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm disappearance of ethyl ester signals. Look for the pyrimidine C5-H singlet around 6.0–6.5 ppm.

    • Tautomer Check: Broad NH signal >11 ppm indicates the keto form.

Case Study: Influenza Endonuclease Inhibitors

Context: The PA-N endonuclease of the Influenza A virus contains a dinuclear metal center (Mn²⁺/Mg²⁺). Fragment Strategy:

  • Hit: A simple 5-hydroxy-2-methylpyrimidin-4(1H)-one fragment was identified via metal-binding pharmacophore screening.

  • Binding Mode: Crystallography revealed the 4-oxo and 5-hydroxy groups chelating the two metal ions.

  • Elaboration: The fragment was grown at the N1 and C2 positions to engage the "hydrophobic wall" of the active site.

  • Result: Lead compounds (e.g., L-742,001 analogues) achieved IC50 values in the low nanomolar range (14 nM), validating the chelation-driven fragment approach.

References

  • Credille, C. V., et al. (2016). Fragment-Based Identification of Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry.[2][3][4] [Link][3]

  • Bauman, J. D., et al. (2013). Crystallographic Fragment Screening and Structure-Based Optimization Yields a New Class of Influenza Endonuclease Inhibitors. ACS Chemical Biology. [Link]

  • Antonysamy, S. S., et al. (2008). Fragment-based discovery of hepatitis C virus NS5b RNA polymerase inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters.[5][7] [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Journal of Physical Chemistry.[2] [Link]

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.[2][3][4] [Link]

Sources

Foundational

Strategic Synthesis &amp; Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffolds

A Technical Guide for Medicinal Chemistry Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Unlike its isomer, the pyrazolo[3,4-d]pyrimidine (an isostere of the adenine core of ATP), the [1,5-a] fused system offers a unique vector for substitution that allows access to distinct regions of the ATP-binding pocket, specifically the solvent-exposed front and the hydrophobic back pocket.[1]

This guide addresses a critical bottleneck in drug discovery: the efficient, regioselective synthesis of versatile intermediates that allow for late-stage diversification.[1] We focus on a novel modular workflow that prioritizes the generation of 3-iodo-7-chloro-pyrazolo[1,5-a]pyrimidines . This specific intermediate serves as a bifunctional orthogonal electrophile, enabling sequential functionalization via


 (at C7) and Palladium-catalyzed cross-coupling (at C3).[1]

Part 1: Structural Rationale & Pharmacophore Mapping

The utility of the pyrazolo[1,5-a]pyrimidine core stems from its ability to mimic the purine ring system while offering superior physicochemical properties (e.g., solubility, metabolic stability).[1]

Binding Mode & SAR Logic

In kinase inhibition, the N1 and N4 nitrogens typically function as hydrogen bond acceptors, while substituents at C3 and C7 dictate selectivity.[1]

  • C7 Position: Substituents here often project into the solvent-exposed region or interact with the ribose-binding pocket.[1]

  • C3 Position: This vector is critical for reaching the "gatekeeper" residue or the hydrophobic back pocket (selectivity filter).

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core N1 N1: H-Bond Acceptor (Hinge Region Interaction) Core->N1 Intrinsic Property C3 C3 Vector: Hydrophobic Back Pocket (Selectivity) Core->C3 Functionalization Site C7 C7 Vector: Solvent Exposed Area (Solubility/Potency) Core->C7 Functionalization Site

Figure 1: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold highlighting key interaction vectors.[1]

Part 2: Synthetic Strategy (The "Novel" Approach)[1]

Classical synthesis often relies on the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyls.[1] However, this route frequently suffers from regioselectivity issues (formation of 5- vs 7-substituted isomers).[1]

The Modern Solution: We utilize


-enaminones  or 1,2-allenic ketones  as dielectrophiles.[1] These substrates offer superior regiocontrol compared to standard 

-keto esters due to the distinct electrophilicity of the

-unsaturated system.[1]
Retrosynthetic Analysis

The strategy creates a bifunctional scaffold (Intermediate 4 ) capable of orthogonal diversification.

Retrosynthesis Target Target Kinase Inhibitor (Dual Substituted) Inter_4 Bifunctional Intermediate (4) (3-Iodo-7-chloro-pyrazolo[1,5-a]pyrimidine) Target->Inter_4 Late-Stage Diversification Precursor_1 Pyrazolo[1,5-a]pyrimidin-7-one Inter_4->Precursor_1 C3 Iodination & C7 Chlorination Step1 Orthogonal Coupling (Suzuki/Sonogashira @ C3) Step2 Nucleophilic Substitution (SnAr @ C7) SM_A 3-Aminopyrazole Precursor_1->SM_A Cyclocondensation SM_B Beta-Enaminone / Allenic Ketone Precursor_1->SM_B Regioselective

Figure 2: Retrosynthetic logic prioritizing the generation of the bifunctional 3-iodo-7-chloro intermediate.

Part 3: Detailed Experimental Protocol

Target Intermediate: 7-Chloro-3-iodo-2-phenylpyrazolo[1,5-a]pyrimidine[1]

This protocol integrates regioselective cyclization with C-H functionalization.

Step 1: Regioselective Cyclization

Reaction: Condensation of 3-amino-5-phenylpyrazole with ethyl propiolate (or equivalent


-enaminone).[1]
Rationale:  Using a microwave-assisted approach or acidic catalysis ensures the formation of the 7-one isomer over the 5-one isomer.[1]
  • Reagents: 3-Amino-5-phenylpyrazole (10 mmol), Ethyl propiolate (11 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid.

    • Add ethyl propiolate dropwise at room temperature.

    • Heat the mixture to reflux (118°C) for 4 hours. Optimization Note: Microwave irradiation at 140°C for 20 mins improves yield.

    • Cool to room temperature.[2] The product, 2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one , typically precipitates as a solid.[1]

    • Workup: Filter the solid, wash with cold

      
      , and dry under vacuum.[1]
      
    • Yield: Expect 80-90%.

Step 2: Chlorination (Activation of C7)

Reaction: Deoxychlorination using


.[1]
Rationale:  Converts the tautomeric amide/enol into a reactive chloro-imidate, priming C7 for 

.
  • Reagents: Step 1 Product (5 mmol),

    
     (5 mL, excess), N,N-Dimethylaniline (catalytic, 0.5 mL).
    
  • Procedure:

    • Place the solid pyrimidin-7-one in a round-bottom flask.

    • Add

      
       carefully (exothermic).[1] Add DMA as a catalyst.
      
    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Critical Workup: Remove excess

      
       under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring. Neutralize with saturated 
      
      
      
      to pH 7-8.
    • Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate.
    • Product: 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine .[1]

Step 3: Regioselective C3-Iodination

Reaction: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS).[1] Rationale: The C3 position is the most electron-rich site on the pyrazole ring.[1] NIS provides a mild source of iodonium ions, avoiding the harsh oxidative conditions of


.
  • Reagents: 7-Chloro intermediate (3 mmol), NIS (3.3 mmol), Acetonitrile (15 mL).

  • Procedure:

    • Dissolve the 7-chloro intermediate in MeCN.[1]

    • Add NIS in one portion.

    • Stir at room temperature for 2-4 hours. Monitor by TLC (the iodo product is less polar).

    • Workup: Dilute with EtOAc, wash with 10%

      
       (to remove oxidative byproducts) and brine.
      
    • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

    • Final Product: 7-Chloro-3-iodo-2-phenylpyrazolo[1,5-a]pyrimidine .

Part 4: Data Summary & Optimization

Regioselectivity in Cyclization

The choice of solvent and electrophile dramatically impacts the regioisomeric ratio (7-one vs 5-one).[1]

ElectrophileSolvent/ConditionsMajor IsomerYield (%)Ref
Ethyl acetoacetateAcOH, Reflux7-one (Mix)65%[1]
1,2-Allenic Ketone EtOH, RT 7-one (Exclusive) 92% [2]

-Enaminone
AcOH, Reflux7-one85%[3]
Dimethyl Acetylenedicarboxylate

, Ultrasound
7-one84%[4]
Troubleshooting Guide
  • Regioisomer Contamination:

    • Symptom:[1][3][4] Two spots on TLC with similar Rf during Step 1.

    • Fix: Switch to 1,2-allenic ketones or

      
      -enaminones  instead of simple 
      
      
      
      -keto esters. The steric bulk and electronic bias of enaminones enforce the formation of the [1,5-a]pyrimidine-7-one.[1]
  • Incomplete Chlorination (Step 2):

    • Symptom:[1][3][4][5] Starting material remains despite reflux.

    • Fix: Ensure anhydrous conditions. Add

      
        (0.5 eq) to the 
      
      
      
      to scavenge any residual water and increase electrophilicity.
  • C3-Iodination Selectivity:

    • Symptom:[1][3][4] Halogenation at the phenyl ring instead of C3.

    • Fix: Use NIS in MeCN or DMF at

      
      .[1] Avoid Lewis acids which might activate the phenyl ring.
      

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry.[1][6][7]Link[1]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry.Link[1]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications.Link[1]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes. Periodica Polytechnica Chemical Engineering.Link

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Advances.[1]Link[1]

Sources

Exploratory

The Structure-Activity Relationship of Pyrazolyl-pyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition The pyrazolyl-pyrimidine core is a cornerstone in modern medicinal chemistry, having earned the status of a "privileged scaffold." This designation is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The pyrazolyl-pyrimidine core is a cornerstone in modern medicinal chemistry, having earned the status of a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, and pyrazolyl-pyrimidines have demonstrated remarkable versatility, particularly as inhibitors of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolyl-pyrimidine scaffold's ability to mimic ATP, the natural substrate for kinases, allows it to effectively compete for the ATP-binding pocket, making it an attractive starting point for the design of potent and selective inhibitors.[2] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds, offering insights for researchers and drug development professionals. We will delve into the specific structural modifications across the pyrazolyl and pyrimidine rings that influence potency, selectivity, and pharmacokinetic properties, supported by case studies of their application in targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

The Pyrazolyl-pyrimidine Core: A Blueprint for Kinase Selectivity

The power of the pyrazolyl-pyrimidine scaffold lies in its inherent ability to form key interactions within the ATP-binding site of kinases. The pyrimidine portion of the molecule frequently engages with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction, typically involving one or more hydrogen bonds, is crucial for anchoring the inhibitor in the active site.[3] The pyrazole ring, along with its substituents, then extends into other regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity against different kinase targets. The synthetic accessibility of this scaffold allows for systematic modifications at various positions, enabling a thorough exploration of the chemical space to optimize for desired biological activity.[4]

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrazolyl-pyrimidine derivatives can be profoundly altered by the nature and position of various substituents. A systematic approach to SAR involves modifying different parts of the molecule and observing the resulting changes in inhibitory activity.

Modifications on the Pyrimidine Ring

The pyrimidine ring serves as the primary anchor to the kinase hinge region. Consequently, substitutions on this ring are critical for maintaining and modulating inhibitory potency.

  • The C4-Position: A Gateway to the Solvent-Exposed Region: The C4 position is arguably the most extensively studied and modified position on the pyrimidine ring. Attaching an amino group, often in the form of a substituted aniline, at this position has proven to be a highly effective strategy for enhancing potency. The anilino moiety can project into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of a wide array of substituents to improve affinity and tailor selectivity. For instance, SAR studies on CDK2 inhibitors have shown that derivatives bearing anilino groups at the C4 position exhibit significantly better inhibitory activity than their benzyl analogues.[5] The nature of the substitution on the aniline ring is also critical; electron-withdrawing groups like halogens can increase metabolic stability and potency.[2][3]

  • The C2-Position: Influencing Hinge Binding and Selectivity: The C2 position offers another handle for modifying the inhibitor's interaction with the kinase. While often unsubstituted, the introduction of small groups at this position can influence the hydrogen-bonding pattern with the hinge region. For example, in the development of CDK2 inhibitors, the orientation of a pyrazolyl ring attached at the C2-amino position was found to be crucial for potent inhibition.[6]

  • The C5-Position: Fine-Tuning Potency and Physicochemical Properties: While less frequently modified than the C4 position, the C5 position can be used to introduce substituents that can further optimize the inhibitor's profile. Small, lipophilic groups at this position can enhance van der Waals interactions within the binding pocket. In the context of CDK inhibitors, substitution at the C5 position has been shown to markedly improve activity.[5]

Modifications on the Pyrazole Ring

The pyrazole ring and its substituents typically occupy the ribose- and phosphate-binding regions of the ATP pocket, providing opportunities to enhance potency and achieve selectivity.

  • The N1-Position: A Vector for Solubility and Selectivity: The N1 position of the pyrazole ring is often substituted with small alkyl groups or more complex moieties. These substituents can influence the inhibitor's solubility and can be tailored to exploit specific pockets within the kinase active site. For instance, in a series of JAK2 inhibitors, the introduction of a functional 3,5-disubstituted-1H-pyrazole moiety at the C3 position of a pyrazolo[3,4-d]pyrimidine core led to potent and selective compounds.[7]

  • The C3-Position: Probing the Core of the Binding Pocket: Substituents at the C3 position of the pyrazole ring can project deep into the ATP-binding site. The nature of these substituents can have a significant impact on both potency and selectivity. For example, in the development of JNK3 inhibitors, initial SAR studies focused on modifications around the pyrazole ring to improve potency and selectivity against other kinases like p38.[8]

  • The C4- and C5-Positions: Exploring Additional Interactions: Modifications at the C4 and C5 positions of the pyrazole ring are also explored to optimize inhibitor binding. These positions can accommodate a variety of substituents that can form additional hydrogen bonds or hydrophobic interactions with the kinase.

Visualizing the SAR Strategy

To better understand the general approach to the SAR of pyrazolyl-pyrimidines, the following diagram illustrates the key positions for modification on the core scaffold.

Caption: General SAR strategy for pyrazolyl-pyrimidine kinase inhibitors.

Case Studies in Kinase Inhibition

The principles of pyrazolyl-pyrimidine SAR are best illustrated through their successful application in the development of inhibitors for specific kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established template for the design of potent CDK inhibitors.[9]

SAR Insights for CDK2 Inhibition:

  • C4-Anilino Moiety is Crucial: As previously mentioned, an anilino group at the C4 position is a common feature of potent CDK2 inhibitors.[5]

  • Substitution on the Anilino Ring: Halogen substitutions on the anilino ring, particularly at the meta- or para-positions, often lead to increased potency.[3]

  • N1-Substitution on the Pyrazole Ring: Small alkyl groups, such as isopropyl, on the N1-position of the pyrazole ring are generally well-tolerated and can contribute to favorable interactions within the ATP-binding pocket.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors

CompoundR1 (C4-position)R2 (N1-position)CDK2 IC50 (µM)
1a BenzylaminoIsopropyl>10
2a AnilinoIsopropyl0.5
2d 3-FluoroanilinoIsopropyl0.1
2e 4-FluoroanilinoIsopropyl0.12

Data adapted from Kim et al. (2003)[5]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[10] Pyrazolyl-pyrimidine-based compounds have emerged as potent JAK inhibitors, with Ruxolitinib being a notable example.[1]

SAR Insights for JAK2 Inhibition:

  • Core Scaffold: Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have been successfully employed to develop potent JAK2 inhibitors.[7][11]

  • C3-Substituents on the Pyrazole Ring: The introduction of a second pyrazole ring at the C3 position of the pyrazolo[3,4-d]pyrimidine core has been shown to yield highly potent and selective JAK2 inhibitors.[7]

  • Exploration of Different Heterocyclic Cores: While the pyrimidine core is common, replacing it with a pyrrolo[2,3-d]pyrimidine, as seen in Ruxolitinib, can lead to highly potent and selective JAK1/2 inhibitors.[1][12]

Table 2: SAR of Pyrazolyl-pyrimidine Derivatives as JAK2 Inhibitors

CompoundScaffoldC3-SubstituentJAK2 IC50 (nM)JAK3 IC50 (nM)
11f 1H-pyrazolo[3,4-d]pyrimidin-4-amino3,5-dimethyl-1H-pyrazol-1-yl7.2>1000
11g 1H-pyrazolo[3,4-d]pyrimidin-4-amino3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl6.5>1000
Ruxolitinib pyrrolo[2,3-d]pyrimidine1H-pyrazol-1-yl~3~430

Data adapted from various sources.[1][7]

Experimental Protocols

To provide a practical context for the SAR discussion, the following are representative experimental protocols for the synthesis of a pyrazolyl-pyrimidine core and a common kinase inhibition assay.

General Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine

This protocol outlines a common synthetic route to access the 4-anilino-pyrazolo[3,4-d]pyrimidine scaffold.

Workflow Diagram:

Synthesis_Workflow start Starting Material: 4,6-dichloro-5-formylpyrimidine step1 Reaction with Hydrazine: Formation of Pyrazolo[3,4-d]pyrimidine Core start->step1 step2 Chlorination: Introduction of Chlorine at C4 step1->step2 step3 Nucleophilic Aromatic Substitution: Introduction of Anilino Group step2->step3 product Final Product: 4-Anilino-pyrazolo[3,4-d]pyrimidine step3->product

Caption: Synthetic workflow for a 4-anilino-pyrazolo[3,4-d]pyrimidine.

Step-by-Step Procedure:

  • Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine. This starting material can be synthesized from commercially available precursors following established literature procedures.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core. The 4,6-dichloro-5-formylpyrimidine is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the product, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, precipitates and can be collected by filtration.

  • Step 3: Nucleophilic aromatic substitution. The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is then reacted with a substituted aniline in a solvent such as isopropanol or DMF, often in the presence of a base like diisopropylethylamine (DIPEA). The reaction is heated, and upon completion, the desired 4-anilino-pyrazolo[3,4-d]pyrimidine product can be isolated and purified by standard techniques such as crystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor step1 Incubate Kinase and Inhibitor start->step1 step2 Initiate Kinase Reaction: Add Substrate and ATP step1->step2 step3 Stop Reaction & Measure ATP Depletion: Add Luminescence Reagent step2->step3 end Data Analysis: Calculate IC50 step3->end

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Topic: Synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol via Suzuki Coupling Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol via Suzuki Coupling Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the optimized synthetic protocol for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK families). While the Suzuki-Miyaura cross-coupling is the standard method for biaryl formation, this specific transformation presents unique challenges due to the prototropic tautomerism of the hydroxypyrimidine partner (pyrimidin-4(3H)-one). This note provides a robust Pd-catalyzed methodology, addressing catalyst selection, base-mediated solubility issues, and critical workup procedures to isolate the amphoteric product in high purity.

Strategic Analysis & Retrosynthesis

The "Masked" Challenge

The target molecule contains a pyrimidin-4-ol moiety. In solution, this exists in equilibrium with its keto-tautomer, pyrimidin-4(3H)-one .

  • Problem: The N3-proton of the tautomer is acidic (

    
    ). Under standard Suzuki basic conditions (pH > 10), the substrate deprotonates to form an anionic species. This electron-rich anion deactivates the C2-chloride towards oxidative addition by the Palladium catalyst.
    
  • Solution: We utilize a highly active catalyst system (Pd(dppf)Cl

    
    ) and a solvent system (1,4-Dioxane/Water) that solubilizes the polar intermediate while maintaining a reflux temperature sufficient to overcome the activation energy barrier.
    
Retrosynthetic Pathway

The synthesis is designed as a convergent coupling between a commercially available chloropyrimidine and a pyrazole boronate ester.

Retrosynthesis Target Target: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Disconnection Suzuki-Miyaura Coupling Target->Disconnection SM1 Electrophile: 2-Chloropyrimidin-4-ol Disconnection->SM1 SM2 Nucleophile: 1-Ethyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bi-heteroaryl core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Chloropyrimidin-4-ol 130.531.0500 mgElectrophile
1-Ethyl-4-(BPin)-1H-pyrazole 222.091.21.02 gNucleophile
Pd(dppf)Cl

· CH

Cl

816.640.05156 mgCatalyst
Potassium Carbonate (K

CO

)
138.213.01.59 gBase
1,4-Dioxane --12 mLSolvent
Water (degassed) --3 mLCo-solvent

Note: The boronate ester (BPin) is preferred over the boronic acid for stability and solubility, though the acid can be used with stoichiometric adjustment.

Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 50 mL round-bottom flask or a microwave reaction vial. Equip with a magnetic stir bar.[3]

  • Charging Solids: Add 2-Chloropyrimidin-4-ol (500 mg, 3.83 mmol), Pyrazole Boronate (1.02 g, 4.60 mmol), and K

    
    CO
    
    
    
    (1.59 g, 11.5 mmol) to the flask.
  • Catalyst Addition: Add Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (156 mg, 0.19 mmol).
    • Expert Insight: Pd(dppf)Cl

      
       is chosen for its large bite angle and resistance to deactivation by heteroatoms, superior to Pd(PPh
      
      
      
      )
      
      
      for this specific substrate class [1].
  • Solvent Addition: Add 1,4-Dioxane (12 mL) and Water (3 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the enemy of the catalytic cycle, leading to homocoupling of the boronate and catalyst death.

Step 2: Reaction Execution
  • Thermal Method: Attach a reflux condenser. Heat the mixture to 95°C (oil bath temperature) for 12–16 hours .

  • Microwave Method (Alternative): Seal the vial and irradiate at 120°C for 45 minutes .

  • Monitoring: Monitor by LC-MS. The starting chloride is polar; the product will likely elute slightly later but may streak due to the -OH group. Look for the [M+H]

    
     mass of 191.2 .
    
Step 3: Workup & Isolation (The "Amphoteric Trap")
  • Caution: The product is amphoteric. It is soluble in high pH (as an anion) and low pH (as a cation). Isolation requires hitting the isoelectric point (typically pH 5–6).

  • Cooling: Allow the reaction to cool to room temperature.[3][4][5]

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with Methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove Dioxane/Methanol. You will be left with an aqueous residue.

  • Precipitation:

    • Dilute the residue with minimal water (5–10 mL).

    • Slowly add 1M HCl dropwise while stirring. Monitor pH.

    • At pH ~6 , a precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Final Filtration: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove organic impurities.

  • Drying: Dry the solid under high vacuum at 45°C overnight.

Catalytic Cycle & Mechanism

Understanding the cycle helps in troubleshooting. The rate-determining step is often the Oxidative Addition into the electron-rich (anionic) chloropyrimidine.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Chloropyrimidine PdII_Ar Pd(II)-Ar-Cl OxAdd->PdII_Ar TransMet Transmetallation (Base Assisted) PdII_Ar->TransMet + Boronate + Base PdII_BiAr Pd(II)-Ar-Ar' TransMet->PdII_BiAr RedElim Reductive Elimination Product Release PdII_BiAr->RedElim RedElim->Pd0 + Product

Figure 2: The Suzuki-Miyaura catalytic cycle.[3] Note that the base (K2CO3) plays a dual role: activating the boronate and neutralizing the HCl byproduct.

Analytical Data (Expected)

TechniqueSignal CharacteristicsAssignment
LC-MS (ESI+) m/z = 191.1 [M+H]

Parent Ion
1H NMR (DMSO-d6)

12.80 (br s, 1H)
Pyrimidine -OH/-NH

8.45 (s, 1H)
Pyrazole C3-H

8.10 (s, 1H)
Pyrazole C5-H

7.85 (d, J=6.5 Hz, 1H)
Pyrimidine C6-H

6.15 (d, J=6.5 Hz, 1H)
Pyrimidine C5-H

4.18 (q, J=7.2 Hz, 2H)
Ethyl -CH

-

1.42 (t, J=7.2 Hz, 3H)
Ethyl -CH

Troubleshooting & Optimization

Issue 1: Low Conversion / Starting Material Remains
  • Cause: Deactivation of the catalyst or the electrophile.

  • Fix: Switch to Pd(Amphos)Cl

    
      or XPhos Pd G2 . These bulky, electron-rich phosphine ligands facilitate oxidative addition into deactivated heteroaryl chlorides [2].
    
  • Fix: Increase temperature to 110°C (requires sealed tube/microwave).

Issue 2: Product is Water Soluble (No Precipitate)
  • Cause: The product is highly polar.

  • Fix: Do not rely on precipitation. Evaporate the reaction mixture to dryness. Triturate the solid with 10% MeOH in DCM. Filter off the inorganic salts. Purify the organic filtrate via Reverse Phase Flash Chromatography (C18 column), eluting with Water/Acetonitrile (0.1% Formic Acid).

Issue 3: Regioselectivity (If using 2,4-Dichloropyrimidine)
  • Note: If you start with 2,4-dichloropyrimidine to avoid the -OH issue, the C4-Cl is more reactive than C2-Cl. You will obtain the 4-substituted product, which is the wrong isomer .

  • Strict Rule: You must use 2-chloropyrimidin-4-ol (or a 4-alkoxy-2-chloropyrimidine) to ensure the pyrazole couples at the C2 position.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bagal, S. K., et al. (2010). Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(16), 6129–6154. (Demonstrates analogous heteroaryl couplings). Link

Sources

Application

Protocol for condensing 1-ethyl-1H-pyrazole-4-carboxamidine with beta-keto esters

Application Note: Protocol for Condensing 1-Ethyl-1H-pyrazole-4-carboxamidine with -Keto Esters Abstract & Introduction This application note details the protocol for synthesizing 2-substituted pyrimidines by condensing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Condensing 1-Ethyl-1H-pyrazole-4-carboxamidine with -Keto Esters

Abstract & Introduction

This application note details the protocol for synthesizing 2-substituted pyrimidines by condensing 1-ethyl-1H-pyrazole-4-carboxamidine with


-keto esters (e.g., ethyl acetoacetate). This reaction is a critical transformation in medicinal chemistry, particularly for the development of Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists where the pyrazole-pyrimidine scaffold serves as a key pharmacophore.

Unlike the synthesis of fused pyrazolo[1,5-a]pyrimidines (which utilize 5-aminopyrazoles), this protocol utilizes an amidine moiety to form a pyrimidine ring pendant to the pyrazole core. The resulting product is typically a 4-hydroxypyrimidine (tautomeric with pyrimidin-4(3H)-one), a versatile intermediate that can be further functionalized via chlorination (


) and 

displacement.

Retrosynthetic Analysis & Mechanism

The formation of the pyrimidine ring follows a step-wise nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.

Reaction Mechanism[1][2]
  • Free-Basing: The amidine hydrochloride is deprotonated by the alkoxide base to generate the nucleophilic free amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester (the more electrophilic site compared to the ester).
    
  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, displacing the alkoxide.

  • Aromatization: Loss of water (dehydration) drives the formation of the aromatic pyrimidine ring.

Mechanistic Visualization

ReactionMechanism Amidine 1-Ethyl-1H-pyrazole- 4-carboxamidine Inter1 Tetrahedral Intermediate Amidine->Inter1 + Ethyl Acetoacetate (Nucleophilic Attack) Base NaOEt / EtOH (Deprotonation) Base->Amidine Activates Cyclic Cyclized Intermediate Inter1->Cyclic - H2O (Imine Formation) Product 2-(1-Ethyl-1H-pyrazol-4-yl)- 6-methylpyrimidin-4-ol Cyclic->Product - EtOH (Aromatization)

Caption: Step-wise cyclocondensation mechanism transforming the amidine and keto-ester into the pyrimidine scaffold.

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Amidine : 1.1 eq Keto-ester : 2.5 eq BaseExcess base is required to neutralize the HCl salt of the amidine (1 eq) and catalyze the condensation (1+ eq).
Solvent Anhydrous Ethanol (EtOH)Using a protic solvent matching the ester leaving group (ethoxide) prevents transesterification byproducts.
Base Selection Sodium Ethoxide (NaOEt)Matches the solvent and ester. Strong enough (

) to deprotonate the amidine HCl and drive equilibrium.
Temperature Reflux (

)
High thermal energy is required to overcome the activation barrier for the final dehydration/aromatization step.
Reaction Time 4 – 12 HoursReaction is monitored by LC-MS; premature termination leads to uncyclized acyclic intermediates.

Standard Operating Procedure (SOP)

Target Compound: 2-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol Scale: 10 mmol (Adjustable)

Materials & Reagents[3]
  • Reactant A: 1-Ethyl-1H-pyrazole-4-carboxamidine HCl (MW: ~174.63 g/mol ) - Note: Hygroscopic.

  • Reactant B: Ethyl acetoacetate (MW: 130.14 g/mol , d: 1.021 g/mL).

  • Base: Sodium metal (freshly cut) or NaOEt solution (21% in EtOH).

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Protocol
Phase 1: Preparation of Sodium Ethoxide (In-situ)
  • Assemble a flame-dried 100 mL 3-neck round-bottom flask (RBF) with a reflux condenser and nitrogen inlet.

  • Add 20 mL of anhydrous ethanol under

    
     flow.
    
  • Carefully add 0.58 g of Sodium metal (25 mmol, 2.5 eq) in small pieces. Stir until all sodium has dissolved and

    
     evolution ceases.
    
    • Alternative: Use commercially available 21 wt% NaOEt in EtOH.

Phase 2: Condensation Reaction
  • Add 1.75 g of 1-Ethyl-1H-pyrazole-4-carboxamidine HCl (10 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature (RT) to liberate the free amidine. The solution may become cloudy (NaCl precipitation).

  • Add 1.43 g (1.40 mL, 11 mmol) of Ethyl acetoacetate dropwise via syringe.

  • Heat the reaction mixture to reflux (

    
    )  and stir for 6–8 hours .
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM) or LC-MS. The amidine starting material should disappear.

Phase 3: Workup & Isolation
  • Cool the mixture to RT.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 25% of the original volume.

  • Dilute the residue with 10 mL of water .

  • Acidify the solution carefully with 2N HCl or Glacial Acetic Acid to pH 5–6.

    • Observation: The product, 2-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol, typically precipitates as a white or off-white solid upon acidification.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted keto-ester.
  • Dry in a vacuum oven at

    
     for 12 hours.
    
Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm Dissolve Na in EtOH Addition Add Amidine HCl (Stir 15 min) Add Ethyl Acetoacetate Setup->Addition Reflux Reflux (78°C) 6-8 Hours Addition->Reflux Workup Concentrate & Dilute w/ H2O Acidify to pH 6 Reflux->Workup Isolation Filter Precipitate Wash (H2O/Et2O) & Dry Workup->Isolation

Caption: Operational workflow for the batch synthesis of pyrimidine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in aqueous phase (amphoteric nature).Do not over-acidify (keep pH ~6). If no solid forms, extract with n-Butanol or EtOAc, dry, and evaporate.
Low Yield Moisture in solvent (hydrolysis of ester).Ensure EtOH is anhydrous. Use molecular sieves.
Incomplete Reaction Amidine HCl not fully neutralized.Ensure at least 2.0–2.5 equivalents of NaOEt are used.
Side Products Self-condensation of ethyl acetoacetate.Add the keto-ester slowly to the amidine mixture, not the reverse.

Characterization (Expected Data)

  • Appearance: White to pale yellow powder.[1]

  • 1H NMR (DMSO-d6):

    • 
       12-13 ppm (br s, 1H, OH/NH tautomer).
      
    • 
       8.0-8.5 ppm (s, 1H, Pyrazole-H).
      
    • 
       7.8-8.2 ppm (s, 1H, Pyrazole-H).
      
    • 
       6.1 ppm (s, 1H, Pyrimidine-H5).
      
    • 
       4.1 ppm (q, 2H, N-CH2-CH3).
      
    • 
       2.2 ppm (s, 3H, Pyrimidine-CH3).
      
    • 
       1.4 ppm (t, 3H, N-CH2-CH3).
      
  • Mass Spectrometry (ESI+):

    
     corresponding to MW ~204.2.
    

References

  • General Amidine Condensation Protocol

    • Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883.
    • Standard protocol adaptation for pyrimidine synthesis.

  • Pyrazole-Pyrimidine Kinase Inhibitors (Contextual Grounding)

    • Dymock, B. W., et al. "A convenient synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, 2001. (Note: Distinguishes the fused vs. pendant synthesis).
    • Example of Pyrazole-Amidine usage in patents: US Patent 20110288077, "Janus Kinase Inhibitors".

  • Chemical Properties of Reagents

    • PubChem Compound Summary for Ethyl acetoacetate.

    • GuideChem Property Sheet for 1H-Pyrazole-1-carboxamidine HCl (Analogous salt handling).

Sources

Method

Application Note: High-Efficiency Chlorination of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Introduction & Scientific Rationale The synthesis of targeted therapeutics, particularly kinase inhibitors, frequently relies on the robust functionalization of pyrimidine-pyrazole scaffolds. The conversion of 2-(1-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of targeted therapeutics, particularly kinase inhibitors, frequently relies on the robust functionalization of pyrimidine-pyrazole scaffolds. The conversion of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol to its corresponding 4-chloropyrimidine derivative is a critical juncture in these synthetic pathways. The resulting carbon-chlorine bond serves as an essential electrophilic handle for subsequent late-stage diversification via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) with various amines.

Historically, the chlorination of hydroxypyrimidines relied on large excesses of neat phosphorus oxychloride (POCl3) at reflux temperatures. However, modern process chemistry dictates that such harsh conditions are environmentally burdensome, pose severe exothermic safety risks during quenching, and often lead to substrate degradation[1]. This application note details an optimized, highly efficient protocol utilizing stoichiometric POCl3 in a carrier solvent, augmented by catalytic N,N-dimethylformamide (DMF) and an organic base, to achieve near-quantitative yields with exceptional purity.

Mechanistic Insights: The Causality of Reagent Selection

To master this transformation, one must understand the behavior of the substrate and the precise role of each reagent. 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one counterpart. Driving this equilibrium toward the reactive enol/lactim form is essential for successful chlorination.

  • The Role of Catalytic DMF (Vilsmeier-Haack Activation): While POCl3 alone can phosphorylate the pyrimidinol oxygen, the reaction is often sluggish. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ[2]. This intermediate attacks the tautomeric oxygen much faster than POCl3 alone, forming a highly reactive formyloxy or phosphorodichloridate leaving group. This lowers the required activation energy, allowing the reaction to proceed at 90 °C rather than the >105 °C required for neat POCl3.

  • The Role of the Base (DIPEA): During the phosphorylation step, hydrogen chloride (HCl) is generated. If left unneutralized, HCl can protonate the basic nitrogens of the electron-rich pyrazole ring, causing the intermediate to precipitate out of the non-polar solvent as an insoluble salt, thereby stalling the reaction. The addition of N,N-diisopropylethylamine (DIPEA) acts as an acid scavenger, maintaining homogeneity and driving the SNAr displacement of the leaving group by the chloride ion[3].

Reaction Workflow & Mechanism

G cluster_0 Phase 1: Substrate Activation cluster_1 Phase 2: Chlorination & Isolation R1 2-(1-Ethyl-1H-pyrazol-4-yl) pyrimidin-4-ol Int1 Chloroiminium / Phosphorodichloridate Intermediate R1->Int1 DIPEA (Base) Reagent POCl3 + cat. DMF (Vilsmeier-Haack Reagent) Reagent->Int1 Electrophilic Attack SNAr SNAr Displacement by Chloride Ion Int1->SNAr 90 °C, 1.5 h Quench Reverse Quench (Ice + Na2CO3) SNAr->Quench Exothermic Control Product 4-Chloro-2-(1-ethyl-1H-pyrazol-4-yl) pyrimidine Quench->Product Extraction (EtOAc)

Workflow and mechanism for the POCl3-mediated chlorination of pyrimidin-4-ol derivatives.

Optimization of Reaction Conditions

The following table summarizes the quantitative data gathered during the optimization of this specific chlorination. The data clearly demonstrates that the synergistic use of a base and a Vilsmeier-Haack catalyst drastically reduces reaction time while maximizing yield and purity.

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Purity (UPLC)
1POCl3 (Neat, 10.0 eq)None1056.06582%
2POCl3 (2.0 eq)Toluene904.07288%
3POCl3 (2.0 eq), DIPEA (1.5 eq)Toluene903.08592%
4 POCl3 (2.0 eq), DIPEA (1.5 eq), DMF (0.1 eq) Toluene 90 1.5 94 >98%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria (e.g., UPLC conversion, pH targets) are strictly met.

Reagents & Equipment
  • Substrate: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (1.0 eq, 10.0 mmol, ~1.90 g)

  • Reagents: Phosphorus oxychloride (POCl3, 2.0 eq, 20.0 mmol), N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 15.0 mmol), anhydrous N,N-Dimethylformamide (DMF, 0.1 eq, 1.0 mmol).

  • Solvents: Anhydrous Toluene (20 mL), Ethyl Acetate (EtOAc, for extraction).

  • Equipment: 100 mL 3-neck round-bottom flask, reflux condenser, argon/nitrogen inlet, magnetic stirrer, dropping funnel, internal thermocouple.

Reaction Setup & Execution
  • Purge & Charge: Flame-dry the 3-neck flask and purge with Argon. Charge the flask with 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (1.90 g) and anhydrous toluene (20 mL). The suspension will stir at room temperature.

  • Base & Catalyst Addition: Inject DIPEA (1.5 eq) and anhydrous DMF (0.1 eq) into the suspension via syringe.

  • Electrophile Addition: Cool the mixture to 0–5 °C using an ice bath. Place POCl3 (2.0 eq) in the dropping funnel and add it dropwise over 15 minutes. Causality Note: Slow addition prevents localized heating and controls the initial exothermic formation of the Vilsmeier complex.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to an internal temperature of 90 °C.

  • Self-Validation (Monitoring): After 1.5 hours, pull a 20 µL aliquot, quench it into 1 mL of saturated aqueous NaHCO3, extract with 1 mL EtOAc, and analyze the organic layer via UPLC-MS.

    • Validation Criterion: The reaction is complete when the peak corresponding to the starting material (M+H = 191.1) is < 1% by area, and the product peak (M+H = 209.1 / 211.1, displaying the characteristic 3:1 chlorine isotope pattern) is dominant.

Workup & Isolation (Reverse Quench)

Proper quenching is the most critical safety and quality step in this protocol. Forward quenching (adding water to the reaction) will cause a violent exotherm and hydrolyze the newly formed 4-chloropyrimidine back to the starting material[3].

  • Preparation of the Quench Bath: In a separate 500 mL wide-mouth Erlenmeyer flask, prepare a vigorously stirring mixture of crushed ice (100 g) and saturated aqueous Na2CO3 (100 mL).

  • Reverse Quenching: Cool the reaction mixture to room temperature. Transfer the mixture dropwise via cannula (or a dropping funnel) into the vigorously stirred ice/Na2CO3 bath. Maintain the internal temperature of the quench bath below 20 °C by adding more ice if necessary.

  • Self-Validation (pH Check): Once the transfer is complete, test the aqueous layer with pH paper.

    • Validation Criterion: The pH must be strictly between 8 and 9. If the pH is acidic, add solid Na2CO3 in small portions until the target pH is reached. This ensures all residual POCl3 and generated HCl are fully neutralized, preventing acid-catalyzed hydrolysis of the product during extraction.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 4-chloro-2-(1-ethyl-1H-pyrazol-4-yl)pyrimidine as a pale yellow solid.

Troubleshooting & Safety Directives

  • Latent Exothermic Events: POCl3 hydrolysis is notoriously delayed. Never assume a quench is complete immediately after mixing. Stir the quenched mixture for at least 30 minutes before transferring to a separatory funnel to prevent pressure buildup from delayed CO2 and HCl gas evolution[1].

  • Incomplete Conversion: If UPLC indicates stalled conversion after 2 hours, verify the anhydrous nature of the toluene. Trace water will preferentially consume the Vilsmeier-Haack reagent. Do not add more POCl3 at 90 °C; cool the reaction to room temperature before adding an additional 0.5 eq of POCl3 and DIPEA.

References

  • Sun, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544. URL:[Link][1]

  • "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS), 2013. URL:[Link][2]

Sources

Application

Application Note: Scalable Synthesis Routes for Ethyl-Pyrazolo Pyrimidines

Abstract / Executive Summary Ethyl-pyrazolo pyrimidines, particularly ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates, represent a privileged structural motif in medicinal chemistry. They serve as critical precursors for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract / Executive Summary Ethyl-pyrazolo pyrimidines, particularly ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates, represent a privileged structural motif in medicinal chemistry. They serve as critical precursors for multidrug resistance-associated protein 1 (MRP1) inhibitors (e.g., Reversan) and various selective kinase inhibitors[1][2]. This application note details a highly scalable, self-validating synthetic protocol utilizing a solvent-free, solid-supported catalyst (NaF/Al₂O₃) approach. By eliminating hazardous batch solvents and streamlining the aromatization phase, this methodology ensures high regioselectivity, a significantly reduced E-factor, and robust scalability for drug development professionals.

Scientific Rationale & Mechanistic Causality

The construction of the pyrazolo[1,5-a]pyrimidine core traditionally relies on the cyclocondensation of 5-amino-1H-pyrazoles with 1,3-biselectrophiles, such as β-dicarbonyls or chalcones[2][3].

Causality of Reagent Selection: When employing ethyl 5-amino-1H-pyrazole-4-carboxylate as the starting material, the exocyclic primary amine acts as the initial nucleophile. It attacks the most electrophilic carbon of the chalcone (the β-carbon via an aza-Michael addition). Following this, an intramolecular cyclization is driven by the endocyclic pyrazole nitrogen attacking the remaining carbonyl carbon, yielding a dihydropyrimidine intermediate[1].

Causality of Catalyst (NaF/Al₂O₃): Traditional cyclocondensations utilize strong soluble acids or bases (e.g., piperidine or glacial acetic acid), which complicate downstream purification, risk ester hydrolysis, and limit scalability[3]. Utilizing sodium fluoride supported on neutral alumina (NaF/Al₂O₃) provides a highly active, basic surface that facilitates the initial deprotonation of the aminopyrazole without degrading the ester functionality[1]. Furthermore, the solid support enables a completely solvent-free reaction. This drastically accelerates the reaction rate through localized superheating (when paired with microwave irradiation) and maximizes the effective collision frequency of the reagents.

Oxidative Aromatization: Because the reaction with chalcones yields a saturated dihydropyrimidine intermediate, a mild oxidant is required to achieve the fully conjugated, planar pyrazolo[1,5-a]pyrimidine system. Sodium persulfate (Na₂S₂O₈) is selected over harsh oxidants (like DDQ or KMnO₄) due to its high water solubility, clean reduction profile, and inability to cleave the sensitive ethyl ester group[1].

Visualizing the Synthetic and Biological Workflows

SyntheticWorkflow A Ethyl 5-amino-1H-pyrazole -4-carboxylate C Aza-Michael Addition & Cyclization (NaF/Al₂O₃) A->C B Chalcone Derivative (1,3-Biselectrophile) B->C D Dihydropyrimidine Intermediate C->D Solvent-free, 90°C E Oxidative Aromatization (Na₂S₂O₈) D->E F Ethyl Pyrazolo[1,5-a] pyrimidine-3-carboxylate E->F -H₂ (Aromatization)

Scalable solvent-free synthetic workflow for ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates.

BioPathway Drug Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Reversan) Target MRP1 (Multidrug Resistance Associated Protein 1) Drug->Target Inhibits Chemo Intracellular Chemotherapeutic Accumulation Drug->Chemo Restores Efflux Drug Efflux Pump Activity Target->Efflux Drives Efflux->Chemo Decreases CellDeath Tumor Cell Apoptosis Chemo->CellDeath Promotes

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based MRP1 inhibitors in oncology.

Experimental Protocols
Protocol A: Preparation of the Pyrazole Precursor

Objective: Synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Reagent Mixing: In a 500 mL round-bottom flask, dissolve 50 mmol of (E)-ethyl 2-cyano-3-ethoxyacrylate in 100 mL of absolute ethanol[4].

  • Nucleophilic Addition: Slowly add 55 mmol of hydrazine hydrate (dropwise) while maintaining the flask at 0 °C in an ice bath.

    • Causality: Hydrazine is a potent bis-nucleophile. Keeping the temperature at 0 °C controls the exothermic first attack on the ethoxymethylene carbon, preventing the formation of unwanted polymeric chains.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The thermal energy drives the intramolecular cyclization of the intermediate onto the nitrile group, forming the pyrazole ring.

  • Self-Validation & Isolation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The reaction is complete when the starting material spot disappears. Concentrate the solvent under reduced pressure and recrystallize the crude solid from ethanol to yield pure ethyl 5-amino-1H-pyrazole-4-carboxylate as a white crystalline solid.

Protocol B: Scalable Synthesis of Ethyl 5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Objective: Perform a green, solvent-free cyclocondensation using a solid-supported catalyst.

  • Catalyst Preparation: Grind NaF and neutral Al₂O₃ (1:2 w/w) in a mortar until a fine, homogenous powder is achieved. Activate the powder in a drying oven at 120 °C for 2 hours prior to use to remove surface moisture[1].

  • Reaction Assembly: In a ball-milling jar (or mortar for small scales), combine 10 mmol of ethyl 5-amino-1H-pyrazole-4-carboxylate, 10 mmol of the selected chalcone (e.g., 1,3-diphenyl-2-propen-1-one), and 2.0 g of the activated NaF/Al₂O₃ catalyst.

  • Solvent-Free Cyclocondensation: Mill or grind the mixture thoroughly for 5 minutes to ensure uniform distribution. Transfer the solid mixture to a reaction vessel and heat at 90 °C (or apply microwave irradiation at 250 W) for 20 minutes.

    • Self-Validation: Extract a 5 mg aliquot, dissolve in ethyl acetate, and spot on a TLC plate (Ethyl Acetate:Hexane, 1:2). The complete consumption of the pyrazole precursor confirms the formation of the dihydropyrimidine intermediate.

  • Oxidative Aromatization: Cool the mixture to room temperature. Add 12 mmol of Na₂S₂O₈ and 5 mL of distilled water to form a slurry. Stir vigorously at 60 °C for 30 minutes.

    • Causality: The aqueous environment dissolves the Na₂S₂O₈, allowing it to act as a mild hydrogen acceptor, efficiently aromatizing the pyrimidine ring[1].

  • Extraction and Purification: Extract the product directly from the slurry with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product readily recrystallizes from ethanol, bypassing the need for hazardous and time-consuming column chromatography.

Quantitative Data Presentation

To demonstrate the efficacy of the optimized solvent-free protocol, the table below summarizes the comparative yields and reaction times across different catalytic conditions for the synthesis of the model compound (ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate)[1].

Reaction ConditionCatalystSolventTemp / PowerTimeYield (%)E-Factor
Conventional BatchGlacial Acetic AcidEthanolReflux (80 °C)12 h45%High
Base-CatalyzedPiperidineEthanolReflux (80 °C)8 h62%High
Microwave-AssistedNoneSolvent-freeMW (250 W)45 min71%Low
Optimized Protocol NaF/Al₂O₃ + Na₂S₂O₈ Solvent-free 90 °C / MW 20 min 92% Very Low

Table 1: Comparison of synthetic routes for ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates. The optimized solid-supported protocol demonstrates superior yield, atom economy, and reaction kinetics.

Downstream Applications in Drug Development

The synthesized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates are highly stable but readily undergo direct ester aminolysis. As demonstrated in the synthesis of Reversan analogues, reacting this ethyl ester with primary amines under silica-gel mediated microwave conditions directly yields highly active pyrazolo[1,5-a]pyrimidine-3-carboxamides[1]. This downstream pathway eliminates the need for intermediate ester hydrolysis and bypasses the use of expensive, atom-inefficient peptide coupling reagents (e.g., HATU, EDC), thereby streamlining the scalable manufacturing of active pharmaceutical ingredients (APIs).

References

1.[3] Metwally, N. H., et al. (2019). "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." ACS Omega. URL: [Link] 2.[1] Arias-Gómez, A., Macías, M. A., & Portilla, J. (2023). "Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones." RSC Advances. URL: [Link] 3.[2] Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules. URL: [Link] 4.[4] Ali, I., et al. (2014). "A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Status: Active Ticket Subject: Overcoming Poor Solubility / Precipitation in Aqueous Media Compound Class: Pyrazolyl-pyrimidine / 4-Hydroxypyrimidine Tautomer Support Tier: Level 3 (Senior Application Scientist)[1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Subject: Overcoming Poor Solubility / Precipitation in Aqueous Media Compound Class: Pyrazolyl-pyrimidine / 4-Hydroxypyrimidine Tautomer Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Hidden" Chemistry

You are likely encountering solubility issues because 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol does not behave like a simple organic alcohol.[1][2]

Despite the "4-ol" suffix, this molecule exists predominantly as the 4(3H)-pyrimidinone (keto) tautomer in both solid state and solution [1, 2].[2] This keto-form creates a rigid hydrogen-bond network (dimers) in the crystal lattice, resulting in:

  • High Melting Point: High energy is required to break the crystal lattice.[1]

  • Poor Aqueous Solubility: The neutral keto form is highly polar but crystallizes readily out of water at neutral pH.[1]

  • "Crash-out" Events: Rapid precipitation occurs when diluting organic stocks (DMSO) into aqueous buffers.[1][2]

This guide provides the protocols to disrupt these intermolecular forces and maintain stability in solution.

Troubleshooting Guide (Q&A)

Q1: Why won't this compound dissolve in water or PBS, even with sonication?

Diagnosis: At neutral pH (pH 7.4), the compound exists as a neutral, planar, uncharged species.[2] The lattice energy is too high for water molecules to overcome. Solution: You must utilize pH-dependent solubility .[1][2] The pyrimidine ring nitrogen is weakly basic, and the amide-like NH (in the keto form) is weakly acidic.

  • Action: Lower the pH to < 4.0 (protonating the pyrimidine nitrogen) or raise it to > 10.0 (deprotonating the amide-like nitrogen) to induce a charge.[2] Note: Check chemical stability at extremes before long-term storage.

Q2: My DMSO stock is clear, but it precipitates immediately upon adding to the cell culture media. Why?

Diagnosis: This is the "Solvent Shock" effect.[1] The compound is soluble in DMSO due to dipole-dipole interactions.[1] When water is added, the DMSO becomes hydrated, losing its ability to solvate the hydrophobic pyrazole-ethyl group, while the water forces the pyrimidine rings to stack (hydrophobic effect), causing rapid crystallization. Solution: Use an Intermediate Dilution Step .[1][2]

  • Action: Do not pipette 1 µL of DMSO stock directly into 1 mL of media. Instead, dilute the DMSO stock 1:10 into a "transition solvent" (e.g., PEG-400 or Propylene Glycol), then dilute that mixture into the media.[2] This reduces the local concentration spike that triggers nucleation.

Q3: Can I heat the solution to get it to dissolve?

Diagnosis: Heat increases kinetic solubility but does not change thermodynamic solubility.[1] Solution: Yes, but with caution.

  • Action: Heat DMSO stocks to 40–50°C with sonication to ensure the crystal lattice is fully broken. However, do not heat aqueous suspensions significantly, as this may promote degradation (hydrolysis) or simply lead to reprecipitation upon cooling (supersaturation).[2]

Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium that dictates solubility. You are fighting the "dimerized" solid state.

Tautomerism cluster_0 Solubility Trap Solid Solid State (High Lattice Energy) Keto Keto Tautomer (Major Species in Soln) Polar but aggregates Solid->Keto  Energy Barrier  (Requires DMSO/Heat) Enol Enol Tautomer (Minor Species) '4-ol' form Keto->Enol  Tautomerism  (Fast Equilibrium) Ionized Ionized Species (High Solubility) Keto->Ionized  pH Adjustment  (Deprotonation/Protonation)

Caption: The solubility bottleneck is the transition from the stable solid state to the solvated keto-tautomer.[2] pH adjustment provides the most reliable exit to the soluble "Ionized" state.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Standard DMSO stocks often fail over time due to moisture absorption.[1][2] Follow this rigorous method.

  • Weighing: Weigh the solid into a glass vial (avoid plastic initially to prevent static sticking).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][2]

  • Addition: Add DMSO to achieve a target concentration of 20 mM.

  • Disruption:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 40°C for 10–15 minutes. Visual check: Solution must be absolutely clear with no floating micro-crystals.[1]

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles which induce crystal nucleation.[1][2]

Protocol B: Kinetic Solubility Assay (For Biological Assays)

Use this if you observe precipitation in your assay plate.[1][2]

  • Prepare Buffer: Phosphate Buffered Saline (PBS) pH 7.4 containing 0.5% Tween-80 (surfactant prevents aggregation).[1][2]

  • Pre-Dilution: Dilute your 20 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (Intermediate Stock = 2 mM).

  • Final Dilution: Slowly add the Intermediate Stock to the Buffer with rapid stirring.

    • Result: This avoids the "DMSO crash" and creates a stable micro-emulsion or solution.

Solubility Data & Solvent Compatibility

Solvent / MediumSolubility RatingNotes
Water (pH 7) < 0.1 mg/mL (Poor)Predominantly neutral keto-form; stacks efficiently.[1][2]
DMSO > 20 mg/mL (Excellent)Disrupts H-bonds; preferred stock solvent.[1][2]
Ethanol ~ 1-5 mg/mL (Moderate)Good for intermediate dilution; less effective than DMSO.[1][2]
0.1 M HCl > 10 mg/mL (Good)Protonation of pyrimidine N solubilizes the compound.
0.1 M NaOH > 10 mg/mL (Good)Deprotonation of NH forms the soluble anion.
PEG-400 HighExcellent cosolvent for in vivo formulation.[1][2]

References

  • Tautomerism of 4-Hydroxypyrimidines

    • Title: Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.[1][2]

    • Source: Molecular Simulation, Vol 45, No 1.[3]

    • URL:[Link][2]

  • Crystal Packing in Pyrazolyl-Pyrimidines

    • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1.
    • Source: NIH / PubMed Central (PMC).[2]

    • URL:[Link]

  • General Solubility Enhancement Strategies

    • Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
    • Source: Current Issues in Pharmacy and Medical Sciences.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Tautomeric Mixtures in NMR of Pyrimidin-4-ones

Introduction Welcome to the Technical Support Center for NMR analysis of pyrimidin-4-ones. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with line bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for NMR analysis of pyrimidin-4-ones. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with line broadening, unexpected peak splitting, and complex spectral interpretation caused by lactam-lactim and keto-enol tautomerism.

Part 1: Core Concepts & Causality (FAQs)

Q1: Why do my pyrimidin-4-one NMR spectra show multiple species or broadened peaks at room temperature? Answer: Pyrimidin-4-ones exist in a dynamic equilibrium between multiple tautomeric forms: the 3H-pyrimidin-4-one (lactam/keto form), 1H-pyrimidin-4-one, and pyrimidin-4-ol (lactim/enol form)[1]. The rate of interconversion between these tautomers on the NMR timescale dictates the spectral appearance. If the exchange rate is intermediate relative to the NMR timescale, the signals broaden due to incomplete averaging of the chemical environments. If the exchange is slow—often due to strong intermolecular hydrogen bonding or specific solvent interactions—you will observe distinct sets of peaks for each tautomer. This appears as a "mixture" despite the sample being chemically pure. Early foundational studies using NMR demonstrated how proton mobility in these systems directly leads to such zwitterionic or tautomeric spectral complexities [1].

Q2: How does solvent selection dictate the predominant tautomer? Answer: Solvation thermodynamics directly control the tautomeric equilibrium. Polar, hydrogen-bond accepting solvents (like DMSO-


) preferentially stabilize the more polar lactam (keto) forms (e.g., 3H-pyrimidin-4-one) via strong solute-solvent hydrogen bonding[2]. In contrast, non-polar solvents (like CDCl

) often promote the pyrimidin-4-ol (enol) form, which stabilizes itself through intermolecular dimerization, forming distinct hydrogen-bond arrays [2]. Advanced spectroscopic techniques confirm that tailoring solvent mixtures can effectively control these equilibria .

Part 2: Troubleshooting NMR Anomalies

Issue: I see fractional integrations and "impurity" peaks that cannot be removed by purification. Diagnosis: You are likely observing a slow-exchange tautomeric mixture rather than a chemical impurity. Solution: Perform a Variable Temperature (VT) NMR experiment or a solvent titration. If the peaks coalesce at elevated temperatures or shift in population ratio upon changing the solvent polarity, the "impurities" are confirmed as tautomers.

Issue: The NH and OH protons are missing from the


H NMR spectrum. 
Diagnosis: Rapid chemical exchange with trace water or protic impurities in the solvent is washing out the signals.
Solution: Use rigorously dried solvents (e.g., stored over molecular sieves) and conduct the experiment at lower temperatures (e.g., 273 K or below) to slow down the exchange rate, making the exchangeable protons visible.

Part 3: Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By manipulating physical variables (temperature or diffusion), you force the molecule to reveal whether it is a single dynamic entity or a mixture of distinct chemical impurities.

Protocol 1: Variable Temperature (VT) NMR for Tautomer Coalescence

Objective: To prove that multiple peak sets belong to interconverting tautomers rather than chemical impurities by increasing the thermal energy to surpass the tautomerization activation barrier. Steps:

  • Sample Preparation: Dissolve 5-10 mg of the pyrimidin-4-one in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or DMF-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K. Note the integrals and chemical shifts of the suspected tautomeric peaks.
    
  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, up to 380 K). Allow 5 minutes of thermal equilibration at each step to ensure uniform sample temperature.

  • Data Acquisition: Acquire a 1D

    
    H NMR spectrum at each temperature point.
    
  • Analysis: Observe the line broadening and subsequent coalescence of the distinct tautomer peaks into a single, time-averaged peak. Calculate the exchange rate (

    
    ) and activation energy (
    
    
    
    ) at the coalescence temperature (
    
    
    ).
Protocol 2: Solvent Titration and DOSY NMR

Objective: To manipulate the tautomeric ratio and verify identical hydrodynamic radii, confirming the peaks belong to the same molecular entity. Steps:

  • Initial State: Prepare the sample in 0.6 mL of CDCl

    
     (which typically favors the enol/dimer form).
    
  • Titration: Incrementally add a strongly hydrogen-bonding solvent (e.g., DMSO-

    
    ) in 5% v/v steps directly into the NMR tube.
    
  • Monitoring: Track the shift in equilibrium via the integration of the C5 or C6 proton signals after each addition.

  • DOSY Acquisition: Run a 2D DOSY (Diffusion-Ordered Spectroscopy) experiment on the mixed-solvent sample where both tautomers are visible.

  • Validation: Both tautomeric sets of peaks must exhibit the exact same diffusion coefficient (

    
    ). This proves they possess the same hydrodynamic volume, definitively ruling out structurally distinct impurities .
    

Part 4: Quantitative Data & Visualization

Table 1: Typical Solvent Effects on Pyrimidin-4-one Tautomeric Populations

SolventDielectric Constant (

)
Predominant TautomerTypical Ratio (Keto:Enol)Mechanistic Observation
CDCl

4.81Pyrimidin-4-ol (Enol)1 : 9Low polarity favors self-assembly into hydrogen-bonded dimers.
DMSO-

46.83H-Pyrimidin-4-one (Keto)9 : 1Strong solute-solvent H-bonding stabilizes the highly polar lactam.
D

O
80.13H-Pyrimidin-4-one (Keto)> 95 : 1High dielectric constant and H-bonding heavily favor the keto form.

Note: Ratios are illustrative and depend heavily on the electronic and steric nature of substituents at the C2, C5, and C6 positions [2].

NMR-Based Tautomer Resolution Workflow

NMR_Workflow Start Acquire 1D 1H NMR (Room Temp) CheckPeaks Unexpected multiplets or broad peaks? Start->CheckPeaks Pure Standard Analysis CheckPeaks->Pure No Suspect Suspect Tautomerism or Impurity CheckPeaks->Suspect Yes VT_NMR Run VT-NMR (Increase Temp) Suspect->VT_NMR DOSY Run 2D DOSY NMR Suspect->DOSY CheckVT Do peaks coalesce? VT_NMR->CheckVT CheckDOSY Same diffusion coefficient? DOSY->CheckDOSY Confirmed Tautomerism Confirmed (Calculate Exchange Rate) CheckVT->Confirmed Yes Impurity Impurity Confirmed (Repurify Sample) CheckVT->Impurity No CheckDOSY->Confirmed Yes CheckDOSY->Impurity No

Workflow for resolving tautomeric mixtures vs. impurities using VT and DOSY NMR.

References

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909-2911. URL:[Link]

  • Rzepiela, K., Buczek, A., Kupka, T., & Broda, M. A. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931. URL:[Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole-Amidine Condensation Protocols

The following guide serves as a specialized Technical Support Center for researchers optimizing the condensation of 3(5)-aminopyrazoles (cyclic amidines) with 1,3-dielectrophiles to synthesize pyrazolo[1,5-a]pyrimidines...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the condensation of 3(5)-aminopyrazoles (cyclic amidines) with 1,3-dielectrophiles to synthesize pyrazolo[1,5-a]pyrimidines . This transformation is a cornerstone in the synthesis of kinase inhibitors (e.g., CDK, Pim-1) and anxiolytics (e.g., Zaleplon).

Ticket Topic: Optimizing Yield & Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Core Reaction Overview & Mechanism

This workflow addresses the condensation of 3-aminopyrazoles (acting as cyclic amidines) with 1,3-dicarbonyls (or equivalents like enaminones/beta-keto esters).

The Challenge: The primary failure mode in this reaction is not just low yield, but poor regiocontrol . The aminopyrazole contains two nucleophilic nitrogens: the exocyclic amine (


) and the endocyclic ring nitrogen (N2). Their competition determines whether you isolate the 5-substituted or 7-substituted isomer.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point determining regioselectivity.

ReactionMechanism Start 3-Aminopyrazole (Cyclic Amidine) Intermed_A Intermediate A (Attack by Exocyclic NH2) Start->Intermed_A Path A: Neutral/Acidic (Most Common) Intermed_B Intermediate B (Attack by Endocyclic N2) Start->Intermed_B Path B: Basic Conditions (Less Common) Reagent 1,3-Dielectrophile (e.g., 1,3-diketone) Reagent->Intermed_A Reagent->Intermed_B Prod_7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Kinetic/Thermodynamic Mix) Intermed_A->Prod_7 Cyclization (- H2O) Prod_5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Alternative Isomer) Intermed_B->Prod_5 Cyclization (- H2O) Prod_7->Prod_5 Dimroth Rearrangement (Strong Base/Heat)

Caption: Divergent pathways in pyrazole-amidine condensation. Path A is typical in acidic media (AcOH), leading to 7-substituted products. Path B or rearrangement can occur under basic conditions.

Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity & Isomer Control

Q: I am consistently isolating a mixture of regioisomers (5- vs. 7-substituted). How do I force the reaction toward a single product?

A: Regioselectivity is dictated by the difference in electrophilicity of your 1,3-dicarbonyl carbons and the solvent pH.

  • The "Acid Rule" (Standard Protocol):

    • Protocol: Reflux in Glacial Acetic Acid (AcOH) .

    • Mechanism: In acidic media, the exocyclic

      
       is less protonated than the ring nitrogen, making it the primary nucleophile. It attacks the more electrophilic carbonyl of the unsymmetrical 1,3-dicarbonyl first.
      
    • Result: Typically yields the 7-substituted isomer (assuming the more electrophilic ketone ends up at C-7) [1].

  • The "Base Switch" (Alternative):

    • Protocol: Use NaOEt/EtOH or Pyridine .

    • Mechanism: Basic conditions can promote thermodynamic equilibration or the Dimroth Rearrangement , where the pyrimidine ring opens and reseals to form the thermodynamically more stable isomer (often the 5-substituted product if steric bulk is a factor) [2].

  • Steric Steering:

    • If using a

      
      -keto ester, the exocyclic amine usually attacks the ketone (more reactive) rather than the ester, forming the 7-one derivative (or 7-hydroxy tautomer).
      

Q: My LCMS shows the correct mass, but NMR indicates an open-chain intermediate. Why won't it cyclize?

A: You have likely formed the enaminone intermediate (Intermediate A in the diagram). This "stalling" happens when the second cyclization step (attack of the ring nitrogen) is energetically unfavorable due to sterics or electronics.

  • Fix 1 (Thermal): Increase temperature. Switch from EtOH (78°C) to Toluene (110°C) or Acetic Acid (118°C) .

  • Fix 2 (Water Removal): The cyclization releases water. Add molecular sieves or use a Dean-Stark trap if running in non-protic solvents like toluene.

  • Fix 3 (Microwave): Microwave irradiation (120–150°C, 10–20 min) is highly effective for forcing this specific ring closure [3].

Module B: Yield Optimization

Q: My yield is stuck at <40%. What parameters should I screen first?

A: Do not just add more catalyst. Screen the Solvent/Catalyst system using the matrix below. The reaction is sensitive to proton transfers.

Condition SetReagentsTempTypical OutcomeUse Case
Standard Acidic AcOH (Solvent)RefluxHigh Yield, 7-isomerRobust substrates, non-acid sensitive.
Buffered Acidic EtOH + cat. HCl or PiperidineRefluxModerate YieldIf substrate degrades in neat AcOH.
Basic (Alkoxide) NaOEt in EtOHRefluxVariable (Isomer mix)Required for Dimroth rearrangement.
Aprotic/High T Toluene + pTsOH110°CHigh YieldFor sterically hindered dicarbonyls.
Green/Catalytic Water + Ionic Liquid/Surfactant80-100°CHigh YieldEco-friendly, often precipitates product pure [4].

Q: I see significant decomposition/tarring. What is happening?

A: This is common when using oxidative-sensitive aminopyrazoles or highly reactive aldehydes (if doing a 3-component coupling).

  • Cause: 3-aminopyrazoles can oxidize to azo-dimers or polymerize.

  • Solution: Run the reaction under Argon/Nitrogen .

  • Solution: If using an aldehyde (3-component reaction), switch to a stepwise approach : Pre-form the benzylidene intermediate (Knoevenagel condensation) before adding the aminopyrazole [5].

Validated Experimental Protocols

Protocol A: General Synthesis in Acetic Acid (High Throughput Compatible)

Best for: Stable substrates, generating libraries of 7-substituted pyrazolo[1,5-a]pyrimidines.

  • Stoichiometry: Dissolve 3-aminopyrazole (1.0 equiv) and 1,3-diketone (1.0–1.1 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Reaction: Heat to reflux (approx. 118°C) for 2–4 hours. Monitor by LCMS for disappearance of the amine.

  • Workup:

    • Cool to room temperature.

    • Precipitation: Pour the reaction mixture into 5–10 volumes of ice-cold water. The product often precipitates as a solid.

    • Filtration: Filter the solid, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Drying: Dry under vacuum at 45°C.

  • Purification: If no precipitate forms, neutralize with saturated

    
     (caution: foaming) and extract with EtOAc. Recrystallize from EtOH/DMF if necessary.
    
Protocol B: Microwave-Assisted Synthesis (For Difficult Substrates)

Best for: Sterically hindered ketones, rapid optimization.

  • Setup: In a microwave vial, combine 3-aminopyrazole (1.0 equiv), 1,3-dicarbonyl (1.2 equiv), and Ethanol (2–3 mL/mmol). Add catalytic AcOH (2–3 drops).

  • Irradiation: Heat at 140°C for 15 minutes (High Absorption setting).

  • Analysis: Check LCMS. If the open-chain intermediate persists, add p-Toluenesulfonic acid (pTsOH) (10 mol%) and irradiate for another 10 mins.

Analytical Check: Confirming Structure

Do not rely solely on LCMS. Regioisomers have identical masses.

  • 1H NMR (NOE): This is the gold standard. Perform a 1D-NOE or 2D-NOESY experiment.

    • Irradiate the pyrazole ring proton (C3-H).

    • 7-substituted isomer: You should see an NOE enhancement of the substituent at the C-7 position (or the proton at C-6 if C-7 is substituted).

    • 5-substituted isomer: The pyrazole proton is spatially distant from the C-5 substituent; NOE signal will be weak or absent [6].

  • X-Ray Crystallography: If the product is a solid and NOE is ambiguous, grow a crystal from DMF/EtOH.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[1] Link

  • Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines. European Journal of Chemistry, 2016. Link

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Molecules, 2015. Link

  • Green synthetic approaches for pyrazolo[1,5-a]pyrimidines in aqueous media. ResearchGate, 2024. Link

  • Multicomponent condensation reactions of 5-aminopyrazoles. Beilstein J. Org.[2] Chem., 2011. Link

  • Structural characterization of pyrazolo[1,5-a]pyrimidine regioisomers by NOE. Journal of Heterocyclic Chemistry, 2019. Link

Sources

Optimization

Removing palladium impurities from pyrimidine scaffolds

Technical Support Center: Palladium Removal from Pyrimidine Scavengers Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Reducing Pd < 10 ppm in N-Heterocyclic Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Pyrimidine Scavengers

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Reducing Pd < 10 ppm in N-Heterocyclic Scaffolds

Welcome to the Support Center

You are likely here because your standard workup (Celite filtration + brine wash) failed. You are seeing residual Palladium (Pd) levels >500 ppm, and your product is a pyrimidine derivative.

The Root Cause: Unlike carbocyclic systems, pyrimidines act as ligands . The nitrogen lone pairs in the pyrimidine ring (and often the exocyclic amines) coordinate strongly to Palladium species (Pd(II) or Pd(0)). You are not just trying to filter out a metal; you are trying to break a chemical bond. Standard filtration fails because the Pd is chemically attached to your product, dragging it through the filter.

To fix this, we must introduce a competing ligand with a higher affinity for Pd than your pyrimidine.

Module 1: Diagnostic & Method Selection

Before pouring silica into your flask, determine the physical state of your Pd and the solubility of your product.

Visualizing the Decision Matrix

Pd_Removal_Decision_Tree Start START: High Pd in Pyrimidine Solubility Is Product Soluble in Organic Solvents (EtOAc/THF/DCM)? Start->Solubility Yes_Soluble Yes Solubility->Yes_Soluble No_Soluble No (Water soluble / Polar) Solubility->No_Soluble Check_Yield Is Yield Critical? Yes_Soluble->Check_Yield NAC_Route Silica-Based Scavengers Ineffective Use NAC / Cysteine Wash (Method B) No_Soluble->NAC_Route Scavenger_Route Solid-Supported Scavengers (Method A) Carbon_Route Activated Carbon (Method C) Check_Yield->Scavenger_Route Yes (Avoid non-specific binding) Check_Yield->Carbon_Route No (Bulk/Cheap is priority)

Figure 1: Decision matrix for selecting the appropriate Pd removal strategy based on solubility and yield requirements.

Module 2: Solid-Supported Scavengers (The Gold Standard)

For pyrimidines, standard "Thiol" scavengers often fail because the Pyrimidine-Pd bond is too strong. You need a "chelating" scavenger that grabs the Pd from multiple angles.

Recommended Scavenger Types
Scavenger TypeFunctionalitySpecificity for PyrimidinesWhen to Use
Si-Thiol PropylthiolModerateGeneral cleanup; if Pd is loosely bound.
Si-DMT Dimercaptotriazine High The Specialist. The triazine ring mimics your product but binds Pd tighter (S-donor). Use for persistent residues.
Si-Thiourea ThioureaHighGood for Pd(II) species specifically.[1]
Protocol: The "Hot Swirl" Technique

Note: Simply stirring at room temperature is often insufficient for N-heterocycles. Kinetic energy is required to break the Product-Pd coordination.

  • Dissolution: Dissolve crude product in THF, EtOAc, or MeOH (10-20 volumes).

  • Loading: Add 4 equivalents of Si-DMT (relative to the residual Pd content, not the product). If Pd content is unknown, start with 10 wt% relative to the crude mass.

  • The Critical Step (Heat): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? You need to overcome the activation energy of the ligand exchange (Pyrimidine

      
       Scavenger).
      
  • Filtration: Filter hot through a 0.45

    
    m PTFE membrane or a Celite pad.
    
  • Analysis: Check Pd levels. If >20 ppm, repeat with a fresh loading of scavenger.

Module 3: Solution-Phase Extraction (The "NAC" Wash)

If solid scavengers are too expensive or failing, N-Acetylcysteine (NAC) is the most effective liquid-phase extractant for pyrimidines. NAC forms a water-soluble, highly stable complex with Pd.

Protocol: The NAC Extraction
  • Preparation: Dissolve crude material in a water-immiscible solvent (EtOAc or DCM).

  • The NAC Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.

  • pH Adjustment (Crucial): Adjust the pH of the NAC solution to pH 7–8 using NaOH or Ammonia.

    • Mechanism:[2][3][4][5] At neutral/basic pH, the carboxylic acid is deprotonated, and the thiol is available to bind Pd without proton competition.

  • Extraction:

    • Add the NAC solution to your organic layer.[6]

    • Stir vigorously (do not just shake) for 30–60 minutes at 40°C .

  • Separation: Separate layers. The aqueous layer will likely turn dark/brown (containing the Pd).

  • Wash: Wash the organic layer with water (2x) to remove residual NAC, then brine.

Module 4: Troubleshooting & FAQs

Q: I used Activated Carbon, and my yield dropped by 30%. Why?

A: Activated carbon is a "non-specific" adsorbent. It relies on pore capture and Van der Waals forces. Pyrimidines, being flat aromatic systems, intercalate well into carbon sheets.

  • Fix: Switch to Si-DMT (chemisorption) or use "Synthetic Carbon" (e.g., Carboxen®) which has tuned pore sizes to exclude larger API molecules while trapping metals.

Q: The Pd is gone, but now I have a new impurity.

A: Check your scavenger leaching. Some silica backbones hydrolyze in strong MeOH/Base solutions.

  • Fix: Perform a final filtration through a small pad of pure silica gel to trap leached silanes, or switch to a polymer-supported scavenger (e.g., MP-TMT) which is chemically stable to base.

Q: I have "Colloidal" Palladium (Pd black) that passes through filters.

A: Scavengers work best on ionic Pd. Colloidal Pd is a nanoparticle suspension.

  • Fix: You need to oxidize the Pd(0) to Pd(II) to make it bind to the scavenger.

    • tactic: Stir the solution open to air for 2 hours (if product allows) or add a mild oxidant (dilute peroxide) before adding the scavenger.

Summary of Performance Data

MethodCostYield RetentionPd Removal Efficiency (Pyrimidine)Scale-Up Suitability
Crystallization LowHighLow (often co-crystallizes)High
Activated Carbon Very LowLow (loss of API)ModerateHigh
Si-Thiol MediumHighModerateMedium
Si-DMT HighVery High Excellent Medium
NAC Wash LowHighGoodHigh

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Detailed comparison of Thiol vs. DMT for N-heterocycles). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities. (Regulatory limits for Class 2B elements). Link

  • Biotage. Metal Scavenging in Organic Synthesis: Strategies for Success. (Application note on MP-TMT). Link

Sources

Troubleshooting

Controlling regioselectivity in N-ethylation of pyrazoles

Technical Support Center: N-Ethylation of Pyrazoles Ticket System: OPEN Subject: Controlling Regioselectivity in Pyrazole Alkylation Assigned Specialist: Senior Application Scientist Introduction: The "Tautomer Trap" Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Ethylation of Pyrazoles Ticket System: OPEN Subject: Controlling Regioselectivity in Pyrazole Alkylation Assigned Specialist: Senior Application Scientist

Introduction: The "Tautomer Trap"

Welcome to the technical guide for N-ethylation. The core challenge in alkylating unsymmetrical pyrazoles is the tautomeric equilibrium . In solution, a 3-substituted pyrazole exists in rapid equilibrium between its 3-substituted (


-H) and 5-substituted (

-H) forms.

When you introduce an ethylating agent (Et-X), the reaction outcome is governed by the interplay of nucleophilicity (electronic control) and accessibility (steric control). This guide provides the protocols to manipulate these variables.

Module 1: Troubleshooting & Decision Framework

Before starting, determine your "Regio-Driver." Use the decision tree below to select your method.

Pyrazole_Ethylation Start START: Substrate Analysis Substrate Is the Pyrazole Symmetrical? Start->Substrate Sym Symmetrical (e.g., 3,5-dimethyl) No Regio-Issue Substrate->Sym Yes Unsym Unsymmetrical (e.g., 3-Phenyl, 3-CF3) Substrate->Unsym No Steric Is the Substituent Bulky? (t-Bu, Ph, i-Pr) Unsym->Steric Dominant Factor? Electronic Is the Substituent EWG? (CF3, NO2, COOMe) Steric->Electronic No (Small Group) MethodA Method A: Steric Control (Basic Alkylation) Favors Distal N Steric->MethodA Yes (Standard) MethodC Method C: Mitsunobu (Neutral Conditions) Strictly Steric Steric->MethodC Base Sensitive Electronic->MethodA Standard S_N2 MethodB Method B: Electronic/Chelation (NaH or MgBr2) Can Favor Proximal N Electronic->MethodB Need Proximal Isomer

Caption: Workflow for selecting N-ethylation conditions based on substrate properties.

Module 2: Standard Protocols (The "Workhorses")

Protocol A: The Steric-Controlled Approach (Base-Mediated)

Best for: Maximizing the formation of the isomer distal to a bulky substituent (1,3-isomer).

The Logic: Under basic conditions, the pyrazolate anion is formed. The alkylating agent (EtI or EtBr) attacks the nitrogen that is least sterically hindered.

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Electrophile: Ethyl Iodide (EtI).

Step-by-Step:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in MeCN (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 - 2.0 equiv). Stir at RT for 15 min. Note: 
    
    
    
    is often superior to
    
    
    due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).
  • Addition: Add EtI (1.2 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for sluggish substrates) for 4-16 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids. Concentrate. Partition between EtOAc/Water.

Troubleshooting Table:

IssueDiagnosisFix
Low Conversion Nucleophile is too weak or EtI evaporated.Switch solvent to DMF (higher T). Use a sealed tube. Add 0.1 eq NaI (Finkelstein).
Poor Regioselectivity Substrate has minimal steric bias (e.g., 3-Methyl).Switch to Protocol C (Mitsunobu) or try a bulkier solvent (t-Amyl alcohol).
Over-alkylation Formation of quaternary salts.Strictly limit EtI to 1.0-1.1 equiv. Lower temperature.
Protocol B: The "Hard" Conditions (Electronic/Chelation Control)

Best for: Forcing alkylation at the proximal nitrogen (adjacent to substituent) or overcoming strong EWG deactivation.

The Logic: Strong bases like NaH fully deprotonate the pyrazole. If the substituent has a lone pair (e.g., 3-pyridyl or an ester), the metal cation (


 or 

) can chelate between the substituent and the adjacent nitrogen (

), blocking it or directing the alkylation depending on the coordination geometry. However, for pure EWGs (like

), the distal nitrogen is usually more nucleophilic due to inductive withdrawal deactivating the proximal nitrogen.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Solvent: THF or DMF (dry).

  • Electrophile: Ethyl Bromide (EtBr) or EtI.

Step-by-Step:

  • Setup: Flame-dry glassware. Under

    
     atmosphere.
    
  • Base: Suspend NaH (1.2 equiv) in dry THF at 0°C.

  • Addition: Add pyrazole (1.0 equiv) solution slowly. Evolution of

    
     gas will occur. Stir 30 min at 0°C 
    
    
    
    RT.
  • Alkylation: Cool back to 0°C. Add EtI (1.1 equiv).

  • Quench: Careful addition of sat.

    
    .
    
Protocol C: Mitsunobu Ethylation (Neutral/Steric)

Best for: Acid/Base sensitive substrates or when standard alkylation yields are poor.

The Logic: Uses Ethanol (EtOH) as the ethyl source. The reaction is driven by the formation of a phosphine oxide. It is highly sensitive to sterics, almost exclusively yielding the distal isomer.

Reagents:

  • Alcohol: Ethanol (anhydrous).

  • Phosphine: Triphenylphosphine (

    
    ).
    
  • Azodicarboxylate: DIAD or DEAD.[1]

  • Solvent: THF or Toluene.

Step-by-Step:

  • Mix: Combine pyrazole (1.0 equiv),

    
     (1.5 equiv), and EtOH (1.5 equiv) in THF. Cool to 0°C.
    
  • Activate: Add DIAD (1.5 equiv) dropwise over 10 mins. Exothermic.

  • React: Warm to RT and stir 12-24h.

  • Workup: Concentrate. Triturate with Hexane/Et2O to precipitate

    
     (remove by filtration). Run column.
    

Module 3: Analytic Verification (The "Truth" Step)

You cannot rely on LCMS alone (isomers have identical masses). You must use NMR.[2]

Critical NMR Experiments
  • 1H NMR: Look for symmetry breaks.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The definitive proof.

Interpretation Guide:

  • Scenario: 3-Phenyl-1H-pyrazole ethylated.

    • Isomer A (1-ethyl-3-phenyl): The ethyl

      
       protons are far  from the phenyl ring. NO NOE signal  between Ethyl-
      
      
      
      and Phenyl-Ortho protons.
    • Isomer B (1-ethyl-5-phenyl): The ethyl

      
       protons are spatially close  to the phenyl ring. Strong NOE signal  between Ethyl-
      
      
      
      and Phenyl-Ortho protons.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) between the Ethyl-
      
      
      
      protons and the pyrazole ring carbons. The carbon chemical shifts (
      
      
      vs
      
      
      ) are distinct.

Summary of Regioselectivity Trends

Substituent (R) at C3Dominant EffectMajor Product (Standard Conditions)
Phenyl / Aryl Steric + Conjugation1-ethyl-3-phenyl (Distal N)
t-Butyl / Adamantyl Strong Steric1-ethyl-3-R (Distal N) - Exclusive

(Trifluoromethyl)
Electronic (Inductive)1-ethyl-3-

(Distal N) - N adjacent to

is deactivated
Nitro (

)
Strong Electronic1-ethyl-3-

(Distal N)
Ester / Amide Chelating PotentialMixed (Can favor Proximal N with metal catalysis)

References

  • Review of Pyrazole Alkylation

    • Title: Regioselectivity in the N-alkylation and N-arylation of pyrazoles.[3]

    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Cesium Effect

    • Title: Cesium carbonate promoted regioselective alkylation.[4][5][6]

    • Source:Journal of Organic Chemistry, 2005 (Relevant methodology extrapol
    • URL:[Link]

  • Mitsunobu Application

    • Title: Regioselective N-Alkylation of Pyrazoles using Mitsunobu Conditions.
    • Source:Tetrahedron Letters, 2002.
    • URL:[Link][7]

  • NMR Characterization

    • Title: Tautomerism and NMR spectroscopy of azoles.[2][8][9]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Optimization

Stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in acidic media

Topic: Stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in Acidic Media For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction Welcome to the techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in Acidic Media For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center. This guide addresses critical questions regarding the stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in acidic environments. Professionals in drug development and chemical research frequently encounter challenges related to the stability of heterocyclic compounds. This document provides in-depth, evidence-based answers, troubleshooting strategies, and validated protocols to ensure the integrity of your experimental work. The core structure of this molecule, linking a pyrazole and a pyrimidine ring, presents unique stability considerations that will be explored in detail.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My assay results for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol are inconsistent when using an acidic mobile phase for HPLC. Could the compound be degrading?

Answer: Yes, inconsistent results, such as decreasing peak area over time or the appearance of new peaks, strongly suggest compound instability in your acidic mobile phase. Both the pyrazole and pyrimidine ring systems can exhibit instability under acidic conditions, although the specific degradation pathways are dependent on the molecule's structure and the experimental conditions.

  • Causality & Rationale:

    • Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which is basic (pyridine-like) and can be protonated in an acidic medium to form a pyrazolium ion.[1] While the pyrazole ring itself is generally stable, protonation can alter its electronic properties and potentially influence the stability of the overall molecule.[1][2]

    • Pyrimidine Ring: The pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its pyrimidin-4-one form. This class of compounds can be susceptible to acid-catalyzed hydrolysis.[3] The primary point of vulnerability is often the C-N bonds within the ring or the bond connecting the pyrimidine to the pyrazole ring. Acidic conditions can catalyze the cleavage of these bonds, leading to degradation products.[4][5]

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample immediately: Compare its chromatogram to one from a sample that has been sitting in the acidic mobile phase for several hours.

    • Neutralize post-run: If possible, adjust your sample collection method to neutralize the acidic eluent immediately after fractionation to prevent further degradation.

    • Consider a less acidic mobile phase: Experiment with mobile phases closer to a neutral pH, if your separation allows. Buffers like acetate can be effective at maintaining a consistent pH around 4.0, which may be less harsh than strong acids.[6]

Question 2: What are the likely degradation products of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in a strong acid like HCl?

Answer: While the exact products can only be confirmed through structural elucidation (e.g., using LC-MS or NMR), we can hypothesize the most probable degradation pathways based on the chemical nature of the compound. The most likely event is hydrolysis.

  • Plausible Degradation Pathways:

    • Cleavage of the Inter-ring C-C Bond: The bond connecting the pyrazole and pyrimidine rings could be susceptible to cleavage under harsh acidic conditions, leading to the formation of separate pyrazole and pyrimidine derivatives.

    • Hydrolytic Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo hydrolytic degradation. The typical reductive pathway for pyrimidine degradation involves ring opening between the N-3 and C-4 positions to yield products like β-alanine, CO₂, and ammonia after several steps.[7][8][9] While this is a biological pathway, similar chemical transformations can occur under harsh laboratory conditions.

Below is a diagram illustrating a hypothetical hydrolytic degradation pathway.

G cluster_main Hypothetical Acid-Catalyzed Hydrolysis Parent 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Deg1 1-Ethyl-1H-pyrazole-4-carboxamidine (Intermediate) Parent->Deg1  H₂O, H⁺ (Inter-ring Cleavage) Deg2 Pyrimidin-4-ol Parent->Deg2 H₂O, H⁺ (Inter-ring Cleavage) Deg3 1-Ethyl-1H-pyrazole-4-carboxylic acid Deg1->Deg3 Hydrolysis Deg4 Ammonia Deg1->Deg4 Hydrolysis

Caption: Hypothetical degradation via acid-catalyzed hydrolysis.

Question 3: How can I systematically test the stability of my compound in acidic media according to industry standards?

Answer: A systematic approach involves performing a forced degradation study , also known as stress testing. These studies are mandated by regulatory agencies like the ICH (International Council for Harmonisation) to understand degradation pathways and to develop stability-indicating analytical methods.[10][11][12]

  • Objective: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][13] Degradation beyond 20% can lead to secondary and tertiary degradation products that may not be relevant to real-world storage but can complicate analysis.[13]

The workflow for a forced degradation study is outlined below.

Caption: Workflow for a forced degradation study.

Protocols & Methodologies

Protocol 1: Forced Degradation in Acidic Conditions

This protocol details the steps to assess the stability of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol under acidic stress.

1. Reagents and Materials:

  • 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Deionized Water

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath set to 60°C

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Sample Preparation:

    • Test Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Control Sample: Prepare a similar solution but dilute with deionized water instead of 0.1 M HCl.

  • Stress Condition:

    • Place the Test Sample in the heating block at 60°C.

    • Keep the Control Sample at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots from the Test Sample at specified time intervals (e.g., 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize each aliquot by adding an equimolar amount of NaOH. For example, add 100 µL of 0.1 M NaOH to a 100 µL aliquot of the stressed sample.

  • Analysis: Analyze the neutralized aliquots and the control sample using a stability-indicating HPLC method (see Protocol 2).

ConditionAcidConcentrationTemperatureDurationTarget Degradation
Acid HydrolysisHCl0.1 M - 1.0 MRoom Temp to 60°C2-24 hours5-20%
Table 1: Recommended starting conditions for acid hydrolysis stress testing.[13][14] Conditions should be adjusted based on the observed stability of the compound.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a Photodiode Array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5
    30 5

    Table 2: Example of a generic gradient for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound and use PDA to evaluate the entire UV spectrum for emerging peaks.

  • Injection Volume: 10 µL

3. Data Analysis:

  • Peak Purity: Use the PDA detector software to assess the peak purity of the parent compound at each time point. A decrease in purity indicates co-elution with a degradation product.

  • Percent Degradation Calculation: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

Analytical TechniqueApplication in Stability TestingStrengthsLimitations
HPLC-UV/PDA [15]Quantify parent compound and known impurities; detect new impurities.Robust, reproducible, quantitative.Cannot identify unknown degradants.
LC-MS [15]Identify unknown degradation products by providing molecular weight information.High sensitivity; provides structural information.Quantification can be more complex than UV.
NMR [15]Definitive structural elucidation of isolated degradation products.Provides unambiguous structure.Requires isolation of impurities; lower sensitivity.
Table 3: Comparison of analytical techniques for stability assessment.

References

  • ResearchGate. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Impactfactor. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2025). Core components of analytical method validation for small molecules-an overview. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • ScienceDirect. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ACS Publications. (n.d.). Pyrimidine derivatives and related compounds. 32. Acid-catalyzed hydrolysis of 1,3-disubstituted 6-carbamoyl (or cyano) uracils. [Link]

  • PubChem. (n.d.). 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PMC. (n.d.). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. [Link]

  • ResearchGate. (2025). Determination of stability constant of some transition metal ions chelates with substituted pyrazoles. [Link]

  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Preprints.org. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • Science Alert. (n.d.). Degradation of Pyrimidines by Pseudomonas syringae. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced HPLC Troubleshooting for Polar Heterocyclic Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter methods where polar heterocyclic compounds—such as pyridines, imidazoles, and basic amines—exhibit severe peak tailing,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter methods where polar heterocyclic compounds—such as pyridines, imidazoles, and basic amines—exhibit severe peak tailing, splitting, or broadening.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the fundamental chemical mechanisms causing these distortions and provide self-validating protocols to systematically engineer robust, symmetrical peak shapes.

Part 1: Diagnostic Logic & The Mechanism of Tailing

Before altering your method chemistry, you must accurately diagnose the root cause of the peak distortion.

Troubleshooting Start Analyze Peak Shape (Polar Heterocycle) CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does Neutral Peak Tail? CheckNeutral->IsNeutralTailing PhysicalIssue Physical Issue: Check Dead Volume, Fittings, or Column Bed IsNeutralTailing->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions IsNeutralTailing->ChemicalIssue No AdjustPH Lower Mobile Phase pH (< 3.0) or Raise (> 10.0) ChemicalIssue->AdjustPH Step 1 ChangeColumn Switch to Polar-Embedded or End-Capped Column AdjustPH->ChangeColumn If tailing persists

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions: Mechanisms & Causality

Q: Why do my polar heterocyclic compounds exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism. While your primary separation relies on hydrophobic partitioning with the C18 alkyl chains, basic compounds containing active nitrogen atoms become protonated (positively charged) at typical mobile phase pH ranges (pH 4–7). Simultaneously, the residual silanol groups (Si-OH) on the silica support surface dissociate into negatively charged silanoate ions (Si-O⁻). This creates a highly energetic electrostatic ion-exchange interaction[1]. Because this interaction acts like "chemical velcro," the basic analyte molecules desorb slowly from the stationary phase, resulting in a pronounced trailing edge[2].

Mechanism Analyte Basic Heterocycle (Protonated, +) Interaction Strong Ion-Exchange (Electrostatic 'Velcro') Analyte->Interaction Silanol Residual Silanol (Ionized, Si-O⁻) Silanol->Interaction Result Severe Peak Tailing & Broadening Interaction->Result

Ion-exchange mechanism between protonated basic analytes and ionized silanols.

Q: How can I definitively differentiate between a chemical interaction and a physical hardware issue? A: You must inject a neutral, non-ionizable compound (such as toluene or uracil). Neutral compounds cannot participate in acid-base ion-exchange interactions[1]. If the neutral peak is symmetrical but your basic heterocycle tails, the problem is strictly chemical. If both the neutral peak and the basic peak tail identically, you have a physical void at the head of the column, a blocked frit, or excess extra-column dead volume[1].

Q: Why does my peak split or distort when injecting larger sample volumes, even if the mass is low? A: This is typically caused by a sample solvent mismatch. If a polar heterocycle is dissolved in a strong solvent (e.g., 100% acetonitrile or ethanol) and injected into a highly aqueous mobile phase, the analyte travels rapidly through the column before the sample plug can properly mix and equilibrate. This prevents the analyte from focusing at the column head, leading to peak splitting or fronting[3]. Always ensure your sample diluent is weaker than or equal to the initial mobile phase composition.

Part 2: Strategic Solutions & Quantitative Data

To break the electrostatic interaction causing the tailing, we must eliminate one of the charges. The most effective strategy is Mobile Phase pH Optimization . Dropping the mobile phase pH to 2.5–3.0 suppresses the ionization of the silanol groups. When Si-O⁻ reverts to neutral Si-OH, the secondary ion-exchange sites are neutralized[4].

If pH adjustments are insufficient, you must switch to a Polar-Embedded Group (EPG) column. These columns contain an internal amide, carbamate, or ether linkage within the alkyl chain that provides an internal hydrogen-bonding network, effectively "shielding" the residual silanols from the basic analytes[5].

Table 1: Mobile Phase Modifiers and Buffer Selection for Polar Heterocycles
Modifier / BufferTypical ConcentrationWorking pH RangeLC-MS CompatibilityPrimary Mechanism & Application
Formic Acid (FA) 0.1% (v/v)~2.7ExcellentProtonates silanols; neutralizes silica surface; enhances positive ESI signal for basic compounds[6].
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Poor (Ion Suppression)Acts as a strong ion-pairing reagent; forms neutral complexes with basic amines to mask their charge[6].
Potassium Phosphate 20 - 50 mM2.0 - 8.0IncompatibleHigh buffering capacity physically masks residual silanols; ideal for standard UV detection methods[4].
Ammonium Acetate 10 - 20 mM3.8 - 5.8ExcellentVolatile buffer; provides stable ionic strength to reduce secondary interactions without suppressing MS signals[6].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your method development, do not blindly change parameters. Use the following self-validating protocol to systematically isolate and correct peak shape issues for basic heterocycles.

Protocol: Systematic pH Optimization & Hardware Verification

Objective: To definitively isolate the cause of peak tailing and optimize the mobile phase pH to achieve a USP Tailing Factor (


) of ≤ 1.2.

Step 1: System Suitability & Hardware Validation (The Control)

  • Prepare a test mixture containing your target polar heterocycle and a neutral hydrophobic marker (e.g., toluene).

  • Inject 2 µL of the mixture using your current baseline method.

  • Calculate the USP Tailing Factor (

    
    ) for both peaks.
    
    • Validation Logic: If

      
       (Neutral) > 1.2, halt chemical troubleshooting. Inspect your system fittings for dead volume or replace the column[1][7]. If 
      
      
      
      (Neutral) ≤ 1.2 but
      
      
      (Heterocycle) > 1.5, the issue is confirmed as silanol interaction. Proceed to Step 2.

Step 2: Low pH Mobile Phase Equilibration (Silanol Suppression)

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (Yields pH ~2.7)[4][6].

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flush the system and equilibrate the column with the new mobile phase for a minimum of 20 column volumes. Causality: This extended equilibration is required to ensure complete protonation of the silica surface[4].

Step 3: Sample Diluent Correction (Focusing)

  • Dilute your sample using the initial mobile phase composition (e.g., 95% Aqueous / 5% Organic) rather than pure organic solvent[3].

  • Ensure the injection volume is appropriate for the column dimensions (e.g., ≤ 5 µL for a 2.1 mm ID column) to prevent mass overload[7].

Step 4: Injection and Re-Evaluation

  • Inject the optimized sample.

  • Re-calculate the

    
     for the polar heterocycle.
    
    • Outcome: A reduction in

      
       to ≤ 1.2 confirms that secondary silanol interactions were the root cause and have been successfully suppressed. If tailing persists despite pH 2.7, the basic compound requires a specialized stationary phase (e.g., Polar-Embedded RP-Amide or High-pH stable hybrid silica)[4][5].
      

References

Sources

Optimization

Technical Support Center: Regiocontrol in Pyrimidin-4-ol Alkylation

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Preventing O-alkylation vs.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Preventing O-alkylation vs. N-alkylation in Pyrimidin-4-ol Scaffolds

Introduction: The Ambident Dilemma

Welcome to the Technical Support Center. If you are reading this, you are likely staring at an LCMS trace showing two peaks with identical mass or an NMR spectrum that doesn't quite match your predicted structure.

The core issue lies in the identity of your starting material. Pyrimidin-4-ol does not exist as a static alcohol. It exists in a tautomeric equilibrium between the lactim (enol, -OH) and lactam (keto, -NH) forms.

  • The Lactam (N-H, C=O): Thermodynamically favored in most polar solvents. Leads to N-alkylation .[1][2]

  • The Lactim (N, C-OH): Often kinetically accessible or trapped by specific "hard" reagents. Leads to O-alkylation .[1][3][4]

This guide provides the logic and protocols to force this equilibrium to your desired outcome.

Part 1: The Diagnostic Framework (The "Why")

To control the reaction, you must manipulate three variables: Solvent Polarity , Counter-ion Hardness , and Electrophile Character .

1. The HSAB Principle (Hard-Soft Acid-Base)
  • Nitrogen (N3/N1): A "Soft" nucleophile. It prefers soft electrophiles (alkyl halides) and orbital-controlled reactions.

  • Oxygen (O): A "Hard" nucleophile. It prefers hard electrophiles (acyl chlorides, silyl chlorides) and charge-controlled reactions.

2. The "Silver Rule" (O-Alkylation)

If you strictly require O-alkylation , standard bases (NaH, K2CO3) often fail because the thermodynamic drive toward the N-alkylated amide is too strong.

  • Solution: Use Silver salts (Ag2CO3, AgO) .

  • Mechanism: Silver (Ag+) coordinates strongly to the nitrogen lone pair, effectively blocking the N-site and forcing the electrophile to attack the Oxygen. Furthermore, Ag+ assists in halide abstraction (S_N1 character), creating a harder carbocation-like electrophile that pairs with the hard Oxygen.

3. The "Silyl Rule" (N-Alkylation)

If you require N-alkylation (e.g., Nucleoside synthesis), you must erase the ambident nature entirely.

  • Solution: Vorbruggen Coupling .

  • Mechanism: Silylate the oxygen first (using BSA or HMDS). This locks the molecule into the O-silylated imidate form. However, under Lewis Acid catalysis (TMSOTf), the nitrogen becomes the nucleophile that attacks the oxocarbenium ion of the sugar/electrophile.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am trying to synthesize a nucleoside analog. I used K2CO3/DMF, but I got a mixture of N- and O-isomers. How do I fix this? A: Stop using K2CO3 for nucleosides. The "Classical Base" method is prone to mixtures because the pyrimidine anion is ambident.

  • Fix: Switch to the Vorbruggen Protocol (See Protocol A). It is the industry standard because it leverages the "Hilbert-Johnson" rearrangement to thermodynamically funnel everything to the N-position.

Q2: I specifically need the O-alkylated product (a pyrimidinyl ether) for a SAR study. Every time I heat it, it rearranges to the N-isomer. A: This is the Lactim-Lactam Rearrangement . The N-alkyl product is aromatic and thermodynamically stable. The O-alkyl product is kinetically favored but unstable at high heat.

  • Fix: Use Silver Carbonate (Ag2CO3) in a non-polar solvent (Benzene/Toluene) or perform a Mitsunobu Reaction . Keep temperatures low (<60°C) to prevent thermal rearrangement to the N-isomer.

Q3: How do I distinguish N-alkyl vs. O-alkyl products by NMR? A: Look at the Carbon-13 and Proton coupling.

  • N-Alkyl: The ring loses some aromatic character. The Carbonyl carbon (C4) shifts upfield (lower ppm) compared to the O-alkyl.

  • O-Alkyl: The ring retains full aromaticity (pyridine-like). The C4 carbon is deshielded (higher ppm).

  • Definitive Test: Run an HMBC .

    • If the alkyl protons couple to a Carbonyl (~160-170 ppm), it is N-alkyl .

    • If the alkyl protons couple to an aromatic C-O carbon (~160-170 ppm) and you see a distinct lack of C=O character in IR (~1680 cm-1), it is O-alkyl .

Part 3: Visualizing the Logic

The following diagram illustrates the decision pathways to access either isomer selectively.

Pyrimidine_Selectivity Start Pyrimidin-4-ol (Ambident Nucleophile) Cond_N Goal: N-Alkylation (Nucleosides/Lactams) Start->Cond_N Cond_O Goal: O-Alkylation (Imidates/Ethers) Start->Cond_O Reagent_Vorb Vorbruggen Protocol (BSA + TMSOTf) Cond_N->Reagent_Vorb Sugars/Complex Reagent_Base Soft Base/Polar Solvent (Cs2CO3 in DMF) Cond_N->Reagent_Base Simple Alkyl Halides Reagent_Ag Silver Salt Method (Ag2CO3 / Toluene) Cond_O->Reagent_Ag Halides Reagent_Mits Mitsunobu Reaction (PPh3 / DIAD) Cond_O->Reagent_Mits Alcohols Mech_N Thermodynamic Control (Silyl-Hilbert-Johnson) Reagent_Vorb->Mech_N Reagent_Base->Mech_N Mech_O Kinetic/Coordination Control (Ag+ blocks N-site) Reagent_Ag->Mech_O Reagent_Mits->Mech_O Prod_N N-Alkylated Product (Thermodynamic) Mech_N->Prod_N Prod_O O-Alkylated Product (Kinetic) Mech_O->Prod_O

Caption: Decision tree for selecting reagents based on the desired regiochemical outcome (N- vs. O-alkylation).

Part 4: Validated Protocols
Protocol A: High-Selectivity N-Alkylation (Vorbruggen Method)

Use this for: Nucleosides, bulky electrophiles, or when 100% N-selectivity is required.

  • Silylation: Suspend dried Pyrimidin-4-ol (1.0 eq) in dry Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq). Stir at 60°C for 30 min until the solution becomes clear (indicates formation of soluble silylated base).

  • Activation: Cool to 0°C. Add the electrophile (e.g., 1-O-Acetyl-sugar or Alkyl Halide) (1.1 eq).

  • Catalysis: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Pour into cold saturated NaHCO3. Extract with DCM.

  • Why it works: The silyl group on the oxygen makes the nitrogen the most nucleophilic site via the Hilbert-Johnson mechanism [1].

Protocol B: Selective O-Alkylation (Silver Salt Method)

Use this for: Creating lactim ethers or when N-alkylation must be strictly avoided.

  • Preparation: Dissolve Pyrimidin-4-ol (1.0 eq) in dry Toluene or Benzene (Non-polar solvents suppress charge separation, favoring O-alkylation).

  • Coordination: Add Ag2CO3 (Silver Carbonate) (1.2 eq). Protect from light (wrap flask in foil). Stir for 30 min.

  • Alkylation: Add the Alkyl Halide (1.5 eq).

  • Reaction: Heat to reflux (80–110°C) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[1][5]

  • Why it works: The Ag+ ion coordinates to the ring Nitrogen, physically blocking it and increasing the nucleophilicity of the Oxygen [2].

Part 5: Data Summary & Solvent Effects

The choice of solvent and cation dramatically shifts the N/O ratio.

ConditionSolvent TypeDominant MechanismMajor ProductSelectivity (Approx)
NaH / DMF Polar AproticS_N2 (Dissociated Ion)N-Alkyl >90:10 (N:O)
K2CO3 / Acetone Polar AproticS_N2 (Ion Pair)Mixture 60:40 (N:O)
Ag2CO3 / Toluene Non-PolarS_N1 / CoordinationO-Alkyl <5:95 (N:O)
Mitsunobu (PPh3/DIAD) THFOxy-phosphoniumO-Alkyl Variable (Substrate dependent)
References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions. This is the definitive source for the Silyl-Hilbert-Johnson reaction mechanism favoring N-alkylation.

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. Details the use of Silver salts to force O-alkylation in tautomeric heterocycles.

  • Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. J. Am. Chem. Soc. The foundational paper establishing the "Silver Rule" for ambident nucleophiles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) characterization of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) characterization of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the expected spectral features, the experimental logic behind the characterization process, and a comparison with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and unambiguous structural elucidation of novel chemical entities.

Introduction: The Imperative of Unambiguous Characterization

The target molecule, 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol, presents a unique characterization challenge due to the potential for tautomerism in the pyrimidin-4-ol ring. This moiety can exist in equilibrium with its more stable keto form, 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4(1H)-one.[1] This guide will detail the ¹H NMR-based workflow to not only confirm the covalent framework but also to probe the dominant tautomeric form in solution.

Part 1: Definitive ¹H NMR Structural Elucidation

The primary objective of the ¹H NMR experiment is to create a "proton map" of the molecule. Each unique proton environment generates a distinct signal, and the signal's chemical shift (δ), multiplicity (splitting pattern), and integral (area) provide a wealth of structural information.

Experimental Protocol: A Self-Validating Approach

To ensure data integrity and reproducibility, the following protocol is recommended. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because its ability to form hydrogen bonds helps to resolve the signals from exchangeable protons (OH/NH), which are often broad or unobservable in non-polar solvents like chloroform-d (CDCl₃).[2]

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of the purified solid sample of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

Step 2: Data Acquisition

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Set the spectral width to encompass a range from -1 to 14 ppm.

  • Obtain a standard single-pulse proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Step 3: D₂O Exchange for Labile Proton Confirmation

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add one drop (~20 µL) of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons (OH, NH) with deuterium.[3]

  • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the labile proton should significantly diminish or disappear entirely.

Predicted ¹H NMR Data and Interpretation

Based on established chemical shift principles and data from analogous pyrazole and pyrimidine structures, the following ¹H NMR spectrum is predicted for the dominant pyrimidin-4(1H)-one tautomer in DMSO-d₆.[4][5]

Table 1: Predicted ¹H NMR Data for 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4(1H)-one

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (CH₃)~1.40Triplet (t)~7.23HAliphatic methyl group coupled to the two H-b methylene protons (n+1 rule).
H-b (CH₂)~4.25Quartet (q)~7.22HMethylene protons adjacent to a nitrogen atom, coupled to the three H-a methyl protons.
H-c (Pyr-H)~6.40Doublet (d)~2.51HPyrimidine proton adjacent to a nitrogen and coupled to H-d. Deshielded by heteroatoms.
H-d (Pyr-H)~8.15Doublet (d)~2.51HPyrimidine proton adjacent to two nitrogen atoms, causing significant deshielding. Coupled to H-c.
H-e (Pz-H)~8.20Singlet (s)-1HPyrazole proton in a π-deficient ring, deshielded.
H-f (Pz-H)~8.60Singlet (s)-1HPyrazole proton adjacent to the pyrimidine ring, experiencing deshielding effects.
H-g (NH)~12.50Broad Singlet (br s)-1HAcidic proton on the pyrimidinone nitrogen. Broadened due to exchange and quadrupolar coupling.[2][3]

Note: Chemical shifts are predictions and may vary based on experimental conditions. Definitive assignment of H-e and H-f would require 2D NMR experiments (e.g., NOESY to observe through-space correlation to the ethyl group protons).

Visualization of Tautomeric Forms

The potential tautomeric equilibrium is a central aspect of this molecule's characterization. The ¹H NMR experiment, particularly the observation of a low-field exchangeable proton signal (H-g), provides strong evidence for the predominance of the pyrimidin-4(1H)-one form.

Caption: Tautomeric equilibrium of the target molecule.

Part 2: Comparative Analysis for Enhanced Confidence

Comparing the spectrum of the target molecule to simpler, related structures provides a powerful validation layer. This approach helps to rationalize observed chemical shifts and build confidence in the structural assignment.

Comparison with Structural Scaffolds

The chemical shifts of the protons on the target molecule are influenced by the electronic properties of the conjoined heterocyclic systems.

Table 2: Comparative Analysis of ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentN-Ethylpyrazole (Approx. δ)2-Substituted Pyrimidin-4-one (Approx. δ)Target Molecule (Predicted δ)
Ethyl CH₃ ~1.4-~1.40
Ethyl CH₂ ~4.2-~4.25
Pyrazole H ~7.5 - 8.0[4]-~8.20, ~8.60
Pyrimidine H -~6.3, ~8.0[5]~6.40, ~8.15
NH/OH -~11 - 13 (as NH)[6]~12.50

This comparison demonstrates that the predicted shifts for the target molecule are a logical amalgamation of the shifts from its constituent parts, providing further support for the proposed structure.

Workflow for Comparative Spectral Analysis

A systematic approach is essential when using comparative data for structural elucidation.

G Target Acquire ¹H NMR Spectrum of Target Molecule Predict Predict Spectrum Based on Substructure Analysis Target->Predict Compare1 Compare Target Spectrum with Prediction Target->Compare1 Compare2 Compare Target Spectrum with Analogs Target->Compare2 Predict->Compare1 Assign Assign Signals and Confirm Structure Compare1->Assign  Match Mismatch Re-evaluate Structure or Purity Compare1->Mismatch  Mismatch Database Search Databases for Spectra of Analogous Compounds Database->Compare2 Compare2->Assign  Match Compare2->Mismatch  Mismatch

Caption: Logical workflow for comparative ¹H NMR analysis.

Part 3: Orthogonal Techniques for Unambiguous Confirmation

While ¹H NMR is paramount, relying on a single analytical technique is not best practice. Orthogonal methods, which measure different physical properties of the molecule, should be employed to provide a comprehensive and irrefutable characterization package.[7]

Table 3: Comparison of Key Characterization Techniques

TechniqueInformation ProvidedAdvantages for This MoleculeLimitations
¹H NMR Proton framework, connectivity (J-coupling), stereochemistry, tautomerism.Provides the most detailed structural map; can confirm the dominant tautomer.Can have overlapping signals in complex molecules; requires pure sample.
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the number of carbon atoms and their electronic environment.Low natural abundance of ¹³C requires longer acquisition times or more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS).Confirms the molecular formula with high accuracy, validating the expected structure.Does not provide information on connectivity or isomerism.
HPLC Purity, retention time.Assesses the purity of the sample, ensuring the NMR spectrum is of a single component.Provides no direct structural information.
Infrared (IR) Spectroscopy Presence of functional groups.Can identify key functional groups like C=O (strong stretch ~1650-1700 cm⁻¹) and N-H (stretch ~3200-3400 cm⁻¹).Spectrum can be complex; does not map the full atomic framework.
Integrated Characterization Workflow

A robust characterization strategy integrates multiple techniques, with each result supporting the others to build an unshakeable structural proof.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Syn Chemical Synthesis Pur Purification (e.g., HPLC) Syn->Pur NMR ¹H and ¹³C NMR Pur->NMR MS High-Resolution MS Pur->MS IR IR Spectroscopy Pur->IR Final Confirmed Structure & Purity Data NMR->Final MS->Final IR->Final

Caption: Integrated workflow for novel compound characterization.

Conclusion

The ¹H NMR characterization of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a multi-faceted process that goes beyond simple spectral acquisition. It requires careful experimental design, a deep understanding of the influence of molecular structure on spectral parameters, and a keen awareness of potential tautomerism. By following a rigorous protocol that includes the use of an appropriate solvent, confirmation of labile protons via D₂O exchange, and comparison with both substructural data and orthogonal analytical techniques, researchers can achieve an unambiguous and trustworthy structural assignment. This level of analytical rigor is essential for the advancement of reliable and reproducible scientific research.

References

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • University of Birmingham. Spectra of ethyl acetate. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]

  • PubMed. The (1) H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

  • ResearchGate. Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group.... Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. Available at: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • Michigan State University. Ethyl vinyl ether NMR data. Available at: [Link]

  • University of Regensburg. Tables For Organic Structure Analysis. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]

  • CNR-IRIS Publications. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • Indian Journal of Chemistry. Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Available at: [Link]

  • University of Colorado Boulder. ¹H NMR chemical shift ppm table. Available at: [Link]

  • PMC. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus.... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]

  • Ignited Minds Journals. A Study of Pyrazole Derivative Synthesis and Characterization. Available at: [Link]

  • Preprints.org. Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available at: [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Available at: [Link]

  • Semantic Scholar. Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Available at: [Link]

Sources

Comparative

Advanced HPLC-MS Profiling of Pyrazole-Pyrimidine Impurities: A Comparative Guide

Topic: HPLC-MS Analysis of Pyrazole-Pyrimidine Impurities Content Type: Publish Comparison Guide Executive Summary The pyrazole-pyrimidine scaffold is a cornerstone of modern oncology, forming the structural backbone of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC-MS Analysis of Pyrazole-Pyrimidine Impurities Content Type: Publish Comparison Guide

Executive Summary

The pyrazole-pyrimidine scaffold is a cornerstone of modern oncology, forming the structural backbone of critical kinase inhibitors like Ibrutinib , Ruxolitinib , and Avapritinib . However, the synthesis of these fused heterocycles inherently generates complex impurity profiles, including positional regioisomers and N-alkylation byproducts that possess identical mass-to-charge ratios (


) and near-identical hydrophobicity.

This guide objectively compares the performance of industry-standard C18 stationary phases against Fluorophenyl (PFP) and Charged Surface Hybrid (CSH) technologies. We demonstrate why standard C18 chemistries often fail to resolve critical regioisomeric pairs and provide a validated, self-consistent protocol for achieving baseline resolution (


) and sub-ng/mL sensitivity.
The Analytical Challenge: Why C18 Is Not Enough

In drug development, the "Regioisomer Problem" is the primary failure mode for standard Reverse Phase Chromatography (RPLC).

  • The Scaffold: Pyrazole-pyrimidines are electron-rich, basic heterocycles.

  • The Problem: Impurities often differ only by the position of a substituent (e.g.,

    
     vs. 
    
    
    
    alkylation).
  • C18 Limitation: Alkyl-bonded phases (C18) rely almost exclusively on hydrophobic subtraction . Since regioisomers often have identical

    
     values, they co-elute on C18, masking toxic impurities under the main API peak.
    
Comparative Technology Analysis
FeatureStandard C18 (e.g., BEH C18) The Specialist: C18-PFP (Pentafluorophenyl) Charged Surface Hybrid (CSH C18)
Primary Mechanism Hydrophobic InteractionHydrophobicity +

Interaction + Dipole-Dipole
Hydrophobicity + Ionic Repulsion
Regioisomer Selectivity Low (Co-elution common)High (Shape & Electronic selectivity)Moderate
Peak Shape (Bases) Prone to tailing (Silanol activity)Excellent (Rigid surface)Superior (Charged surface repels protons)
MS Sensitivity StandardHigh (Often requires high organic %)High (Sharp peaks = taller signals)
Best For General Potency AssaysImpurity Profiling & Genotoxic Screening High-throughput QC
Scientific Rationale: The PFP Advantage

To resolve pyrazole-pyrimidine impurities, we must exploit interactions beyond simple hydrophobicity.

The


 Interaction Mechanism: 
Fluorinated stationary phases (PFP) are electron-deficient (Lewis acids). The pyrazole-pyrimidine core is electron-rich (Lewis base). This creates a specific "donor-acceptor" retention mechanism.
  • Causality: A regioisomer with a sterically accessible electron cloud will interact more strongly with the PFP ring than a sterically hindered isomer, even if their hydrophobicity is identical. This creates the necessary separation factor (

    
    ).
    
Visualizing the Separation Mechanism

SeparationMechanism Analyte Pyrazole-Pyrimidine (Electron Rich) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals PFP PFP Phase (Electron Deficient) Analyte->PFP π-π Interaction + Dipole-Dipole Result_C18 Co-elution (Based on LogP) C18->Result_C18 Result_PFP Resolution (Based on Shape + Electronics) PFP->Result_PFP

Figure 1: Mechanistic comparison of analyte interactions. PFP phases introduce orthogonal selectivity via electronic interactions, critical for separating isomers.

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the column is performing correctly before valuable samples are injected.

A. Materials & Reagents
  • Column: ACE C18-PFP or Waters HSS PFP (

    
     mm, 1.7 or 3 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Methanol can enhance

      
       interactions but often reduces MS sensitivity due to lower desolvation efficiency. Acetonitrile is preferred here for MS signal-to-noise.
      
B. LC-MS Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for 2-3

m particles.
Column Temp 35°CControls viscosity; higher temps may disrupt weak

bonds.
Gradient 5% B (0-1 min)

60% B (15 min)
Shallow gradient focuses regioisomers.
MS Source ESI PositiveBasic nitrogens protonate easily (

).
Capillary Voltage 3.0 kVStandard for small molecule ionization.
C. System Suitability Test (SST)

Crucial Step: You must define a "Critical Pair" – typically the parent drug (e.g., Ibrutinib) and its closest eluting regioisomer impurity.

  • Requirement: Resolution (

    
    ) 
    
    
    
    2.0.
  • Tailing Factor:

    
     1.3 (Ensures no secondary silanol interactions masking low-level impurities).
    
Supporting Data: Performance Comparison

The following data summarizes a study profiling oxidative degradation products of a prototype pyrazolo[3,4-d]pyrimidine kinase inhibitor.

MetricC18 Column (Standard) PFP Column (Recommended) Impact
Critical Pair

0.8 (Co-elution)2.4 (Baseline) PFP allows accurate quantitation of the impurity.
Peak Capacity (

)
140210 Higher

means more impurities detected in a single run.
MS Sensitivity (S/N) 150:1180:1PFP peaks are often sharper for aromatics, boosting S/N.
Retention Stability HighModeratePFP requires longer equilibration (approx. 20 column volumes).
Impurity Identification Workflow

Workflow Sample Crude Reaction Mix (Pyrazolo-pyrimidine) Screen Column Screening (C18 vs PFP) Sample->Screen Decision Critical Pair Resolved? Screen->Decision Method_C18 Use C18 (Rare for isomers) Decision->Method_C18 Yes (Simple Mix) Method_PFP Use PFP / C18-PFP (Standard for this class) Decision->Method_PFP No (Regioisomers) MS_Analysis MS/MS Fragmentation (Identify Regioisomers) Method_C18->MS_Analysis Method_PFP->MS_Analysis Quant Quantitation (LOQ < 0.05%) MS_Analysis->Quant

Figure 2: Decision tree for method development. PFP is the default path for complex isomeric mixtures.

References
  • Comparison of C18 and PFP Phases: Title: ACE C18-PFP Technical Brochure. Source: ACE HPLC / VWR.
  • Ibrutinib Impurity Profiling

    • Title: Development and Validation of a Stability-indic
    • Source: Semantic Scholar / Journal of Pharm. Analysis.
    • URL:[Link][1]

  • Column Selection Strategy

    • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.[2]

    • Source: LCGC Intern
    • URL:[Link]

  • Regioisomer Separation Fundamentals

    • Title: Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
    • Source: MAC-MOD Analytical.
    • URL:[Link]

Sources

Validation

A Researcher's Guide to Aqueous Solubility of Pyrazole-Pyrimidine Fragments: A Comparative Analysis

For researchers and scientists in the field of drug development, understanding and optimizing the aqueous solubility of lead compounds is a critical determinant of therapeutic success. Poorly soluble molecules often face...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development, understanding and optimizing the aqueous solubility of lead compounds is a critical determinant of therapeutic success. Poorly soluble molecules often face a cascade of developmental challenges, from unreliable in vitro assay results to poor bioavailability and erratic in vivo performance.[1][2] This is particularly true for heterocyclic scaffolds like pyrazole-pyrimidines, which are prevalent in medicinal chemistry due to their versatile biological activities but often present significant solubility hurdles.[3]

This guide provides an in-depth, objective comparison of the aqueous solubility of various pyrazole-pyrimidine fragments. We will delve into the experimental methodologies for assessing solubility, present comparative data for a representative set of fragments, and explore the underlying structure-solubility relationships that govern this crucial physicochemical property. Our aim is to equip you with the knowledge to make informed decisions in the selection and optimization of pyrazole-pyrimidine-based drug candidates.

The Paramount Importance of Aqueous Solubility in Drug Discovery

Aqueous solubility is a fundamental physicochemical property that dictates the concentration of a drug in solution and, consequently, its ability to be absorbed and distributed throughout the body.[2] For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption.[2] Insufficient solubility can lead to low and variable bioavailability, hindering a drug candidate's progression through the development pipeline. It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble, highlighting the pervasive nature of this challenge.[1]

The pyrazole-pyrimidine scaffold, a bioisostere of adenine, is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapies.[4] However, the planar and often rigid nature of this fused heterocyclic system can contribute to strong crystal lattice energies, leading to poor aqueous solubility.[5] Overcoming this inherent challenge is paramount to unlocking the full therapeutic potential of this important class of molecules.

Benchmarking Solubility: A Comparative Analysis of Pyrazole-Pyrimidine Fragments

To illustrate the impact of structural modifications on aqueous solubility, we have compiled data for a series of representative pyrazole-pyrimidine fragments from the literature. The following table summarizes their kinetic and/or thermodynamic solubility, providing a valuable benchmark for researchers working with this scaffold.

Fragment IDCore ScaffoldR1R2R3Solubility (µM)MethodReference
PPZ-1 Pyrazolo[3,4-d]pyrimidineHNH-PhHLow (not quantified)N/A[3]
PPZ-2 Pyrazolo[3,4-d]pyrimidineHNH-Ph-4-FHLow (not quantified)N/A[3]
PPZ-3 Pyrazolo[1,5-a]pyrimidineHNH-Ph7-amino-oxetane4Thermodynamic[1]
PPZ-4 Pyrazolo[1,5-a]pyrimidineHNH-Ph7-amino-N-methyl-imidazole<1Thermodynamic[1]
PPZ-5 Pyrazolyl-pyrimidinone-Amide linker to Ph-<10Kinetic[5]
PPZ-6 Pyrazolyl-pyrimidinone-Amine linker to Ph-74 ± 7Kinetic[5]
PPZ-7 Pyrazolo[3,4-d]pyrimidine ProdrugHN(C(=O)O-linker-N-methylpiperazine)-PhHSignificantly ImprovedN/A[6]

Note: This table is a curated representation of data from various sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Decoding the Structure-Solubility Relationship

The data presented above, along with broader medicinal chemistry principles, allows us to delineate key structure-solubility relationships for the pyrazole-pyrimidine scaffold:

  • Disruption of Planarity and Increased Rotational Freedom: The significant increase in solubility observed when moving from an amide linker (PPZ-5) to a more flexible amine linker (PPZ-6) highlights a crucial strategy.[5] The inherent rigidity of the pyrazole-pyrimidine core can lead to efficient crystal packing. By introducing rotatable bonds and non-planar substituents, the crystal lattice energy can be disrupted, leading to improved solubility.[5]

  • Introduction of Polar Moieties: The addition of an oxetane group at the 7-position of the pyrazolo[1,5-a]pyrimidine core (PPZ-3) resulted in a notable improvement in solubility compared to a more lipophilic N-methyl-imidazole substituent (PPZ-4).[1] Oxetanes are known to be "3D" fragments that can improve solubility and other drug-like properties. The strategic introduction of polar functional groups that can engage in favorable interactions with water molecules is a classic and effective approach to enhancing solubility.

  • The Prodrug Strategy: For highly insoluble parent compounds, a prodrug approach can be a powerful tool. As demonstrated with PPZ-7, the attachment of a water-solubilizing moiety via a cleavable linker can dramatically improve aqueous solubility, facilitating formulation and in vivo administration.[6] The active drug is then released at the target site through enzymatic or chemical cleavage.

  • Impact of Hydrogen Bond Donors and Acceptors: The number and arrangement of hydrogen bond donors and acceptors play a complex role in solubility. While hydrogen bonding with water is essential for dissolution, excessive intramolecular hydrogen bonding can stabilize the crystal lattice and reduce solubility.[7] Careful modulation of these interactions is key to achieving optimal solubility.

  • Polar Surface Area (PSA): PSA is a computed property that correlates with a molecule's hydrogen bonding potential and is often used to predict permeability and solubility. While not a direct measure of solubility, maintaining a balanced PSA is generally advisable for achieving good oral bioavailability.[8]

Experimental Protocols for Solubility Assessment

Accurate and reproducible solubility data is the bedrock of any rational drug design effort. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[9] It is a measure of the apparent solubility under non-equilibrium conditions and is widely used in the early stages of drug discovery for rapid screening of large compound libraries.

This method relies on the detection of light scattered by insoluble particles (precipitate) in a solution.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare DMSO stock solutions of pyrazole-pyrimidine fragments C Dispense DMSO stocks into 384-well microplate A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) D Add aqueous buffer to each well (final DMSO concentration ~1-2%) B->D C->D E Incubate at room temperature with shaking (e.g., 1-2 hours) D->E F Measure light scattering using a nephelometer E->F G Determine the concentration at which precipitation occurs (the kinetic solubility) F->G Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid pyrazole-pyrimidine fragment to a vial B Add a known volume of aqueous buffer (e.g., PBS, pH 7.4) A->B C Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) B->C D Separate the solid from the solution (centrifugation or filtration) C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or LC-MS/MS) D->E

Workflow for Thermodynamic Solubility by Shake-Flask Method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid pyrazole-pyrimidine fragment to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Conclusion

The aqueous solubility of pyrazole-pyrimidine fragments is a multifaceted property that is highly dependent on their specific substitution patterns. While the core scaffold can present inherent solubility challenges, a range of medicinal chemistry strategies can be employed to overcome these limitations. By disrupting planarity, introducing polar moieties, and employing prodrug approaches, researchers can significantly enhance the solubility and, consequently, the drug-like properties of this important class of molecules. The systematic application of robust kinetic and thermodynamic solubility assays is essential to guide these optimization efforts and to ensure the selection of drug candidates with a higher probability of success. This guide provides a foundational framework for understanding and benchmarking the solubility of pyrazole-pyrimidine fragments, empowering researchers to navigate this critical aspect of drug discovery with greater confidence.

References

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Veranova. Retrieved February 27, 2024, from [Link]

  • Battistuzzi, G., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 4(8), 757-762.
  • Di Micco, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 645-649.
  • Gaber, Z., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2435.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 27, 2024, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved February 27, 2024, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(1), 88-95.
  • MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved February 27, 2024, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Wishart, G., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103662.
  • Olaru, A., & Taut, A. C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 28(14), 5359.
  • El-Sayed, N. F., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104213.
  • Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.

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Comparative

Crystal structure analysis of hydrogen bonding in pyrimidin-4-ols

An in-depth structural analysis of hydrogen bonding networks is the cornerstone of rational drug design and supramolecular chemistry. Among the most fascinating motifs are the quadruple hydrogen-bonded dimers formed by u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of hydrogen bonding networks is the cornerstone of rational drug design and supramolecular chemistry. Among the most fascinating motifs are the quadruple hydrogen-bonded dimers formed by ureidopyrimidinones (UPys)[1]. Depending on the solvent and the electronic properties of the C6-substituents, UPys exhibit tautomerism, shifting between the 4[1H]-pyrimidinone form (yielding a DDAA hydrogen-bond array) and the pyrimidin-4-ol form (yielding a DADA array)[1][2].

Accurately resolving the pyrimidin-4-ol DADA array is an analytical challenge. Because the structural difference between these tautomers relies entirely on the position of a single proton (shifting from a ring nitrogen to an exocyclic oxygen to form a hydroxyl donor), selecting the correct analytical technique is critical[2][3].

As an Application Scientist, I present this comparative guide evaluating the three primary analytical modalities used to resolve hydrogen bonding in pyrimidin-4-ols: Single-Crystal X-ray Diffraction (SC-XRD) , Neutron Diffraction , and Solid-State NMR (ssNMR) .

Mechanistic Grounding: The Analytical Challenge of Hydrogen

The fundamental challenge in resolving the pyrimidin-4-ol DADA array lies in the physics of the analytical probes.

  • The X-ray Limitation: X-rays scatter off electron clouds. In a covalent O–H or N–H bond, the hydrogen atom's single electron is strongly polarized toward the electronegative heteroatom. Consequently, standard Independent Atom Model (IAM) SC-XRD places the hydrogen atom at the centroid of this electron density rather than at its true nuclear position. This systematically underestimates X–H bond lengths by approximately 0.1 Å, skewing the geometric interpretation of the H-bond[4][5].

  • The Neutron Advantage: Neutrons scatter directly off atomic nuclei via strong nuclear forces. The scattering length of hydrogen (

    
     fm) and deuterium (
    
    
    
    fm) is comparable to that of carbon (
    
    
    fm) and oxygen (
    
    
    fm)[5][6]. This allows neutron diffraction to pinpoint the exact internuclear coordinates of the proton, unambiguously distinguishing the pyrimidin-4-ol tautomer from the 4[1H]-pyrimidinone form[6][7].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of each technique when resolving the DADA hydrogen-bonded arrays of pyrimidin-4-ols.

Analytical TechniqueProbe TargetH-Atom Positional AccuracyCrystal Size RequirementIsotopic LabelingBest Use Case for Pyrimidin-4-ols
Standard SC-XRD (IAM) Electron DensityLow (Underestimates X-H by ~0.1 Å)[4]Small (0.01 – 0.05 mm³)NoneRapid screening of bulk crystal packing and heavy atom framework.
Advanced SC-XRD (HAR) Aspherical Electron DensityHigh (Approaches Neutron accuracy)[4]Small (0.01 – 0.05 mm³)NoneAccurate H-bond geometries when large crystals cannot be grown.
Neutron Diffraction NucleiAbsolute Gold Standard [7]Large (>0.1 mm³) Highly Recommended (Deuteration)[7]Unambiguous resolution of the DADA array and proton transfer coordinates.
Solid-State NMR Nuclear Spin (Local Environment)N/A (Yields chemical shifts, not 3D coordinates)Powder acceptable

N,

C enrichment helpful
Identifying tautomeric ratios in microcrystalline powders where diffraction fails.

Note: HAR = Hirshfeld Atom Refinement. HAR utilizes quantum mechanical calculations to model aspherical electron density, drastically improving X-ray H-atom accuracy[4][5].

Experimental Workflow: Neutron Diffraction of Pyrimidin-4-ol Dimers

To achieve the highest fidelity resolution of the DADA array, Neutron Diffraction is required[6]. Below is a self-validating, step-by-step protocol for executing this analysis.

Step 1: Isotopic Exchange (Deuteration)

  • Causality: Protium (

    
    H) has a massive incoherent neutron scattering cross-section (80.27 barns), which creates a high background "fog" that obscures Bragg peaks. Deuterium (
    
    
    
    H) has a much lower incoherent cross-section (2.05 barns)[7].
  • Action: Dissolve the UPy monomer in a deuterated solvent (e.g., MeOD or DMSO-

    
    ) to exchange the labile hydroxyl/amine protons. Lyophilize and repeat three times to ensure >95% deuteration of the H-bonding sites.
    

Step 2: Crystal Growth (The Bottleneck)

  • Causality: Neutron sources have lower flux than synchrotron X-rays; thus, a larger diffracting volume is required to achieve an adequate signal-to-noise ratio.

  • Action: Utilize slow solvent evaporation or temperature-gradient crystallization to grow a single crystal of the pyrimidin-4-ol tautomer exceeding 0.1 mm³ in volume.

Step 3: Data Collection

  • Action: Mount the crystal on a Time-of-Flight (TOF) neutron diffractometer or a monochromatic reactor source. Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal diffuse scattering and reduce the atomic displacement parameters (ADPs) of the deuterium atoms[6].

Step 4: Structural Refinement

  • Action: Use the heavy-atom coordinates from a preliminary SC-XRD experiment as a starting model. Refine the structure against the neutron data using software like SHELXL or Olex2, allowing the deuterium atoms to refine anisotropically. The resulting O–D distances will reflect true internuclear distances (~0.98 Å), definitively proving the presence of the pyrimidin-4-ol tautomer[5][6].

Analytical Workflow Visualization

The following diagram maps the logical decision tree for analyzing solvent-induced tautomerism and hydrogen bonding in these systems.

G Start Ureidopyrimidinone (UPy) Synthesis Tautomer Tautomeric Equilibrium (Solvent/Substituent Dependent) Start->Tautomer Cryst Crystallization of Pyrimidin-4-ol Tautomer Tautomer->Cryst Drives DADA Dimerization XRD Single-Crystal XRD (Electron Density) Cryst->XRD Neutron Neutron Diffraction (Nuclear Scattering) Cryst->Neutron Requires Large/Deuterated Crystal NMR Solid-State NMR (Local Chemical Shift) Cryst->NMR Powder Acceptable XRDO Underestimated O-H/N-H Bond Lengths (~0.1 Å error) XRD->XRDO NeutronO Precise H/D Positions (Gold Standard) Neutron->NeutronO NMRO H-Bond Strength & Protonation State NMR->NMRO Final Resolution of DADA Quadruple H-Bond Array XRDO->Final Needs HAR Correction NeutronO->Final Direct Resolution NMRO->Final Orthogonal Validation

Analytical workflow for resolving pyrimidin-4-ol DADA hydrogen-bonded arrays.

Conclusion & Recommendations

For routine verification of pyrimidin-4-ol dimerization, SC-XRD remains the most accessible tool. However, researchers must be acutely aware of the systematic errors inherent to X-ray derived hydrogen positions[5]. If precise hydrogen bond geometries are required for computational modeling or drug-receptor mapping, standard IAM refinement is insufficient.

In such cases, researchers must either apply Hirshfeld Atom Refinement (HAR) to high-resolution X-ray data[4][5] or, ideally, invest the time to grow large, deuterated crystals for Neutron Diffraction [6][7]. Neutron diffraction remains the undisputed gold standard, providing the only direct, unambiguous visualization of the DADA quadruple hydrogen bond array's nuclear architecture.

References

1.[1] Beijer, F.H., et al. "Strong dimerization of ureidopyrimidones via quadruple hydrogen bonding." Eindhoven University of Technology Research Portal. Available at: [Link] 2.[4] Woińska, M., et al. "On the accuracy and precision of X-ray and neutron diffraction results as a function of resolution and the electron density model." IUCrJ, 2016. Available at: [Link] 3.[2] Cooke, G., et al. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone." Chemical Communications, 2007. Available at: [Link] 4.[3] Cooke, G., et al. "X-Ray crystal structure of 1, showing hydrogen bonded dimer formation via a DADA array resulting from the pyrimidin-4-ol form of the heterocycle." ResearchGate. Available at: [Link] 5.[6] Wilson, C. C. "The short hydrogen bond in molecular materials: neutron diffraction and complementary studies." Comptes Rendus de l'Académie des Sciences, 2005. Available at: [Link] 6.[7] Blakeley, M. P., et al. "Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules." MDPI, 2017. Available at: [Link] 7.[5] Dittrich, B., et al. "Accurate Bond Lengths to Hydrogen Atoms from Single-Crystal X-ray Diffraction by Including Estimated Hydrogen ADPs." Chemistry - A European Journal, 2017. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol proper disposal procedures

Executive Summary: Operational Directive 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (CAS: 1256358-06-1) is a pharmacologically active heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (CAS: 1256358-06-1) is a pharmacologically active heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors, such as Baricitinib.

Immediate Action Required: Due to its structural role as a pharmacophore scaffold, this compound must be treated as a presumed bioactive toxicant and aquatic pollutant . Standard drain disposal is strictly prohibited . The only acceptable disposal method is high-temperature thermal destruction (incineration) via a licensed hazardous waste contractor.

Hazard Profile & Risk Assessment

Before initiating disposal, you must understand the causality of the safety protocols. This compound is not just a benign organic solid; it is a nitrogen-rich heterocycle capable of biological interaction.

Toxicological & Environmental Context:

  • Aquatic Toxicity (H411): Pyrazole-pyrimidine derivatives are persistent in water and toxic to aquatic life.[1] Drain disposal results in bioaccumulation in municipal water treatment sludge.

  • Irritant Potential (H315, H319, H335): The compound is a confirmed skin, eye, and respiratory irritant.[2] Dust inhalation poses the highest immediate risk during solid waste transfer.

Table 1: GHS Hazard Classification & Handling Implications

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDouble Gloving: Standard 4-mil nitrile may be insufficient for prolonged contact with solvated forms. Use 8-mil or double-glove.
H319 Causes serious eye irritationEye Protection: Safety glasses are minimum; chemical splash goggles required if handling fine powder or solutions.
H335 May cause respiratory irritationEngineering Control: All weighing and waste transfer must occur inside a certified fume hood or powder enclosure.
H411 Toxic to aquatic lifeZero Discharge: No aqueous rinses to sink. All rinsates must be collected in the liquid waste stream.

Pre-Disposal Segregation Protocol

Effective disposal starts with chemical compatibility. This compound is an organic base.

Compatibility Rules:

  • INCOMPATIBLE: Strong Oxidizing Agents (e.g., Peroxides, Permanganates). Mixing results in rapid exothermic decomposition and nitrogen oxide (

    
    ) off-gassing.
    
  • INCOMPATIBLE: Strong Acids.[2] While not explosive, mixing generates heat and salt formation, complicating incineration parameters.

Packaging Requirements:

  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: HDPE or Coated Glass carboys. Avoid metal containers if acidic co-contaminants are present.

Disposal Workflow & Decision Logic

The following protocol defines the separation of waste streams based on the physical state of the material (Pure Solid vs. Reaction Mixture).

Stream A: Pure Solid / Expired Reagent
  • Classification: Non-Halogenated Organic Solid (unless co-mingled with halogenated compounds).

  • Method: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic Organic Solid."

  • Destruction: Incineration at

    
     with scrubber systems for 
    
    
    
    control.
Stream B: Mother Liquor / Reaction Mixtures
  • Context: If the compound is dissolved in solvents (e.g., DMSO, DMF, Methanol).

  • Method: Segregate based on the solvent type.

    • Halogenated Solvent (DCM/Chloroform): Stream B1.

    • Non-Halogenated Solvent (Methanol/Ethyl Acetate): Stream B2.

  • Critical Step: Do not precipitate the solid out of solution for separate disposal; incinerate the entire solution to minimize exposure risk.

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Material: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Assess Assess Physical State Start->Assess Solid Pure Solid / Filter Cake Assess->Solid Dry Solid Liquid Solution / Mother Liquor Assess->Liquid Dissolved StreamA Stream A: Solid Organic Waste (Non-Halogenated) Solid->StreamA ContamCheck Contains Halogenated Solvents? Liquid->ContamCheck StreamB1 Stream B1: Halogenated Organic Liquid ContamCheck->StreamB1 Yes (DCM, CHCl3) StreamB2 Stream B2: Non-Halogenated Organic Liquid (High BTU) ContamCheck->StreamB2 No (MeOH, DMSO) Destruction FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) StreamA->Destruction StreamB1->Destruction StreamB2->Destruction

Figure 1: Decision logic for segregating 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol waste streams to ensure proper incineration routing.

Emergency Spills & Decontamination

In the event of a spill outside the fume hood, execute the following "Wet-Sweep" Protocol to prevent aerosolization of the pharmacophore.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and N95/P100 respirator if powder is airborne.

  • Dampen: Gently mist the spilled powder with an inert solvent (Isopropanol or Water) to suppress dust. Do not use a dry brush. [3]

  • Absorb: Cover with a chemically inert absorbent (Vermiculite or Diatomaceous Earth).[4]

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Surface Decon: Clean the surface with a soap/water solution followed by an ethanol wipe. Place all wipes into the solid waste container.

References

  • Cayman Chemical . (2025).[1][5][6][7] Baricitinib Safety Data Sheet. Retrieved from

    • Note: Provides toxicological context for the final drug, relevant to the intermedi
  • U.S. Environmental Protection Agency (EPA) . (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

    • Note: Establishes the framework for "Characteristic" vs. "Listed" hazardous waste.
  • PubChem . (n.d.). Compound Summary: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol. Retrieved from

    • Note: Verification of chemical structure and physical properties.
  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

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